1-chloro-4-(sulfinylamino)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKDDSPQJMLGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=S=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065368 | |
| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-68-9 | |
| Record name | 4-Chloro-N-sulfinylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-chloro-4-(sulfinylamino)benzene from 4-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 1-chloro-4-(sulfinylamino)benzene, also known as 4-chloro-N-sulfinylaniline, from 4-chloroaniline. N-Sulfinylanilines are highly reactive compounds that serve as valuable intermediates in organic synthesis, particularly as precursors for cyclic sulfonamides and as ligands in organometallic chemistry.[1][2] The primary and most direct method for their preparation is the reaction of the corresponding aniline derivative with thionyl chloride (SOCl₂).[1][2][3]
Reaction Principle and Stoichiometry
The synthesis involves the direct reaction of 4-chloroaniline with thionyl chloride. The amino group of the aniline acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of hydrogen chloride (HCl) and sulfur dioxide (SO₂), though the overall reaction is more complex.
The generally accepted stoichiometry for this reaction, without an external base, is 3 equivalents of the aniline to 1 equivalent of thionyl chloride.[3] In this process, two equivalents of 4-chloroaniline act as a base to neutralize the two molecules of hydrogen chloride produced, forming 4-chloroanilinium chloride as a byproduct.
Overall Reaction: 3 C₆H₄ClNH₂ (4-chloroaniline) + SOCl₂ (thionyl chloride) → C₆H₄ClNSO (this compound) + 2 [C₆H₄ClNH₃]Cl (4-chloroanilinium chloride)
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound.
Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] This entire procedure must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use.
Materials and Equipment:
-
4-chloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., benzene, toluene, or diethyl ether)
-
Round-bottomed flask (three-necked)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve 3.0 equivalents of 4-chloroaniline in a suitable volume of an anhydrous solvent (e.g., 150 mL of dry benzene per 0.1 mol of thionyl chloride).
-
Addition of Thionyl Chloride: Charge the dropping funnel with 1.0 equivalent of thionyl chloride, dissolved in a small amount of the same anhydrous solvent. Add the thionyl chloride solution dropwise to the stirred 4-chloroaniline solution over 30-60 minutes. The reaction is exothermic, and cooling with an ice bath may be necessary to maintain a moderate reaction rate.
-
Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution. The reaction is typically complete within a few hours.
-
Isolation of Crude Product: After cooling the reaction mixture to room temperature, the solid byproduct, 4-chloroanilinium chloride, is removed by filtration under anhydrous conditions.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.
-
Purification: The crude product is purified by vacuum distillation to obtain the final, pure compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis. Values are based on a representative laboratory scale.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Chloroaniline | 38.28 g (0.3 mol, 3.0 equiv) | Starting material and base. |
| Thionyl Chloride (SOCl₂) | 11.9 g (7.2 mL, 0.1 mol, 1.0 equiv) | Dehydrating and sulfinylating agent.[5] |
| Solvent | ||
| Anhydrous Benzene/Toluene | ~150 mL | Reaction medium. Must be free of water. |
| Reaction Conditions | ||
| Addition Temperature | 0 - 10 °C | Controlled dropwise addition. |
| Reaction Temperature | Reflux (~80 °C for benzene) | To drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Monitor for cessation of HCl evolution. |
| Product Information | ||
| Product Name | This compound | Also known as 4-chloro-N-sulfinylaniline. |
| CAS Number | 13165-68-9 | [6][7] |
| Molecular Formula | C₆H₄ClNOS | |
| Molecular Weight | 173.62 g/mol | |
| Theoretical Yield | 17.36 g (based on 0.1 mol SOCl₂) | |
| Appearance | Yellowish oil or low-melting solid | Similar to the parent compound, N-sulfinylaniline.[3] |
| Boiling Point | ~90-95 °C at reduced pressure (e.g., 15 mmHg) | Estimated from related compounds. N-sulfinylaniline boils at 88–95 °C (17–20 mmHg).[3] |
Visualized Pathways and Workflows
Reaction Mechanism
The diagram below illustrates the proposed reaction mechanism for the formation of this compound. The process involves nucleophilic attack by the aniline nitrogen on the sulfur of thionyl chloride, followed by elimination steps to form the final product.
Caption: Proposed reaction mechanism for the synthesis of N-sulfinylanilines.
Experimental Workflow
This flowchart outlines the complete experimental process from setup to final product characterization.
Caption: Step-by-step experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 13165-68-9|this compound|BLD Pharm [bldpharm.com]
- 7. 13165-68-9 | this compound| Benzenamine, 4-chloro-N-sulfinyl-;N-Sulfinyl-4-chlorobenzenamine|BioChemPartner [m.biochempartner.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-chloro-4-(sulfinylamino)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical properties, a general synthesis protocol, and characterization methods for 1-chloro-4-(sulfinylamino)benzene. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related N-sulfinylanilines to provide a robust framework for its study.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available computed and supplier-provided information. It is important to note that physical properties such as melting and boiling points are not yet experimentally determined or reported.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNOS | BLD Pharm[1] |
| Molecular Weight | 173.61 g/mol | BLD Pharm[1] |
| CAS Number | 13165-68-9 | BLD Pharm[1] |
| Boiling Point | No data available | BLD Pharm[1] |
| Melting Point | No data available | - |
| Solubility | No data available | - |
Synthesis Protocol
The general and most common method for the synthesis of N-sulfinylanilines is the reaction of the corresponding primary aniline with thionyl chloride (SOCl₂).[2][3] This reaction is a well-established procedure for creating the N=S=O functional group.
Reaction:
4-chloroaniline + Thionyl chloride → this compound + Hydrochloric acid
Detailed Methodology:
-
Reaction Setup: A solution of 4-chloroaniline in a suitable anhydrous solvent (e.g., benzene, toluene, or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl gas.
-
Addition of Thionyl Chloride: Thionyl chloride (SOCl₂) is added dropwise to the stirred solution of 4-chloroaniline at a controlled temperature, typically at room temperature or cooled in an ice bath to manage the exothermic reaction. An excess of the aniline or the addition of a tertiary amine base (like pyridine) can be used to neutralize the generated HCl. A common stoichiometry used for the synthesis of N-sulfinylaniline is 3 equivalents of aniline to 1 equivalent of thionyl chloride, where the excess aniline acts as the HCl scavenger.[2]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Caption: Synthesis of this compound.
Characterization Protocols
N-sulfinylanilines are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.[4][5][6]
3.1 Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
-
Objective: To identify the characteristic vibrational frequencies of the N=S=O group and the substituted benzene ring.
-
Methodology: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The Raman spectrum is obtained from a liquid sample. The characteristic asymmetric and symmetric stretching vibrations of the NSO group are expected in the regions of 1200-1300 cm⁻¹ and 1100-1200 cm⁻¹, respectively.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the protons and carbon atoms in the molecule.
-
Methodology:
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded. The aromatic protons of the 1,4-disubstituted benzene ring are expected to show a characteristic AA'BB' splitting pattern.
-
¹³C NMR: The spectrum is recorded to identify the chemical shifts of the carbon atoms in the benzene ring.
-
3.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound and its characteristic fragmentation pattern.
Caption: Characterization workflow for the synthesized compound.
Potential Applications and Future Research
N-sulfinylanilines are versatile reagents in organic synthesis, notably as dienophiles in Diels-Alder reactions and as precursors for various sulfur-nitrogen-containing heterocyclic compounds.[4][5] The presence of a chloro-substituent on the benzene ring of this compound makes it an interesting candidate for further functionalization and as a building block in the synthesis of novel agrochemicals and pharmaceuticals.
Future research should focus on the experimental determination of the physicochemical properties of this compound, including its melting point, boiling point, and solubility in various solvents. A comprehensive study of its reactivity and potential applications in organic synthesis would also be of significant value to the scientific community.
References
- 1. 13165-68-9|this compound|BLD Pharm [bldpharm.com]
- 2. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 3. Sulfinylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of o-fluorosulfinylaniline. A comparative vibrational study of fluorinated sulfinylaniline series - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-chloro-4-(sulfinylamino)benzene (CAS Number: 13165-68-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-chloro-4-(sulfinylamino)benzene, also known as 4-chloro-N-sulfinylaniline, is an organosulfur compound belonging to the N-sulfinylaniline family. These compounds are characterized by the presence of a sulfinylamine functional group (–N=S=O) attached to an aromatic ring. The high reactivity of the N=S=O group makes N-sulfinylanilines valuable intermediates in organic synthesis, particularly as precursors for various heterocyclic compounds with potential pharmacological activity and as ligands in organometallic chemistry. This technical guide provides a summary of the available chemical and physical properties, a general synthesis protocol, and an overview of the reactivity and potential applications of this compound. However, it is important to note that detailed experimental data and specific applications for this particular compound are not extensively documented in publicly available literature.
Chemical and Physical Properties
A comprehensive compilation of the specific physical properties of this compound is challenging due to limited available data. The following table summarizes the known identifiers and calculated properties for this compound.
| Property | Value | Source |
| CAS Number | 13165-68-9 | [1][2] |
| Molecular Formula | C₆H₄ClNOS | [1][2] |
| Molecular Weight | 173.62 g/mol | [3] |
| Synonyms | 4-chloro-N-sulfinylaniline, Benzenamine, 4-chloro-N-sulfinyl- | [1] |
| Appearance | No data available | |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | No data available |
Synthesis
General Experimental Protocol for the Synthesis of N-Sulfinylanilines
The most common method for the synthesis of N-sulfinylanilines involves the reaction of a primary aniline with thionyl chloride (SOCl₂).[4] The reaction proceeds with the formation of the N-sulfinylaniline and hydrogen chloride, which is typically scavenged by an excess of the starting aniline or an added base.
Reaction:
3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]⁺Cl⁻
Materials:
-
4-chloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or other inert solvent
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of 4-chloroaniline in an anhydrous inert solvent is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution via a dropping funnel. The reaction is exothermic, and the temperature should be maintained near 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.
-
The reaction mixture is then cooled, and the precipitated 4-chloroaniline hydrochloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation.
Note: N-sulfinylanilines are sensitive to moisture and should be handled under anhydrous conditions.
Reactivity and Potential Applications
The chemistry of N-sulfinylanilines is dominated by the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond.
Cycloaddition Reactions
N-sulfinylanilines are known to participate in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions) where they act as dienophiles. These reactions are valuable for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazine derivatives. The chloro-substituent on the benzene ring can influence the reactivity and regioselectivity of these reactions.
Precursor to Pharmacologically Active Molecules
While there is no direct evidence of the pharmacological activity of this compound itself, N-sulfinylanilines are recognized as important precursors for the synthesis of compounds with biological activity. The resulting heterocyclic structures, such as thiazines and their derivatives, are known to exhibit a range of pharmacological properties. The presence of a chlorine atom is a common feature in many pharmaceuticals, and its influence on the electronic properties and lipophilicity of a molecule can be significant in drug design.
Spectroscopic Data
Conclusion
This compound is a reactive organosulfur compound with potential as a synthetic intermediate. Its synthesis follows the general procedure for N-sulfinylanilines from the corresponding aniline and thionyl chloride. The reactivity of the sulfinylamine group, particularly in cycloaddition reactions, makes it a potentially useful building block for the construction of heterocyclic systems of interest to medicinal chemists. However, a significant lack of publicly available data on its specific physical properties, detailed synthetic protocols, and biological applications limits a more comprehensive technical evaluation at this time. Further research into the characterization and reactivity of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.
References
Spectroscopic Profile of 1-chloro-4-(sulfinylamino)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-chloro-4-(sulfinylamino)benzene. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages data from structurally similar compounds, primarily N-sulfinylaniline, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for N-sulfinylaniline and the known effects of a para-chloro substituent on a benzene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.4 - 7.6 | Doublet | ~8-9 | H-2, H-6 (ortho to Cl) |
| ~7.2 - 7.4 | Doublet | ~8-9 | H-3, H-5 (ortho to NSO) |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | C-4 (ipso-NSO) |
| ~135 | C-1 (ipso-Cl) |
| ~130 | C-2, C-6 |
| ~122 | C-3, C-5 |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1250 - 1300 | Strong | Asymmetric ν(N=S=O) |
| ~1100 - 1150 | Strong | Symmetric ν(N=S=O) |
| ~1580, ~1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1090 | Strong | C-Cl stretching |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |
Sample Phase: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 173/175 | High | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |
| 125/127 | Medium | [M - SO]⁺ |
| 111/113 | Medium | [C₆H₄Cl]⁺ |
| 99 | Medium | [C₆H₄N]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 16 ppm.
-
A relaxation delay of 1-2 seconds is employed between scans.
-
A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.
-
The spectral width is set to approximately 220 ppm.
-
A longer relaxation delay (2-5 seconds) is used.
-
A larger number of scans (typically 1024 or more) are averaged to obtain a good quality spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer, typically with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the probe is heated to volatilize the sample.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.
The N=S=O Group in Aromatic Compounds: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The sulfinylamino (N=S=O) group, when attached to an aromatic ring, imparts a unique and versatile reactivity profile to the molecule. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of aromatic N-sulfinylamines, with a focus on their utility in organic synthesis and drug development.
Core Concepts: Structure and Synthesis
Aromatic N-sulfinylamines, with N-sulfinylaniline as the parent compound, are characterized by the planar C-N=S=O core with a syn geometry. The electrophilicity of the sulfur atom is a dominant feature of their chemistry.
The most common and straightforward synthesis of N-sulfinylanilines involves the reaction of a primary aromatic amine with thionyl chloride (SOCl₂).[1][2] Pyridine or triethylamine is often used as a base to neutralize the HCl generated during the reaction.[3]
General Experimental Protocol for the Synthesis of N-Sulfinylanilines:
To a solution of the primary aromatic amine in an anhydrous solvent (e.g., diethyl ether, benzene, or toluene) at 0 °C, an equimolar amount of thionyl chloride is added dropwise with stirring. A tertiary amine base, such as pyridine or triethylamine, is often included in the reaction mixture. After the addition is complete, the reaction is typically stirred for several hours at room temperature. The resulting amine hydrochloride salt is removed by filtration, and the solvent is evaporated under reduced pressure. The crude N-sulfinylaniline can often be purified by vacuum distillation.[4]
A more recent method for the synthesis of ortho-sulfinylanilines involves the reaction of N-alkyl sulfoximines with in situ generated arynes. This transformation proceeds under mild conditions and exhibits a broad substrate scope.[5]
Reactivity of the N=S=O Group
The reactivity of aromatic N-sulfinylamines can be broadly categorized into reactions at the N=S=O moiety and reactions on the aromatic ring.
Reactions at the N=S=O Moiety
The sulfinylamino group is a versatile functional group that can participate in a variety of transformations, most notably cycloaddition reactions and nucleophilic additions at the sulfur atom.
Aromatic N-sulfinylamines are effective dienophiles in Diels-Alder reactions ([4+2] cycloadditions) with conjugated dienes, yielding 3,6-dihydro-1,2-thiazine 1-oxides.[3][6] The reactivity in these reactions is enhanced by electron-withdrawing groups on the nitrogen atom.[6] N-sulfinylanilines themselves are considered less reactive dienophiles compared to N-sulfinyl compounds with stronger electron-withdrawing substituents.[3][6]
Aromatic N-sulfinylamines can also undergo [2+2] cycloaddition reactions. For instance, the formation of o-sulfinylanilines from N-alkyl sulfoximines and arynes is proposed to proceed through a formal [2+2] cycloaddition between the S-N bond of the sulfoximine and the aryne.[5]
General Experimental Protocol for Diels-Alder Reaction:
The N-sulfinylaniline and a slight excess of the diene are dissolved in an inert solvent such as benzene or toluene. The reaction mixture is typically stirred at room temperature or gently heated for several hours to overnight. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct can be purified by crystallization or column chromatography.
| Diene | N-Sulfinylaniline | Product | Yield (%) | Conditions | Reference |
| 2,3-Dimethyl-1,3-butadiene | N-Sulfinylaniline | 2-Phenyl-3,6-dihydro-4,5-dimethyl-1,2-thiazine 1-oxide | 85 | Benzene, 25°C, 24h | [3] |
| Cyclopentadiene | N-Sulfinyl-p-toluenesulfonamide | endo-Adduct | 92 | Ether, 0°C, 1h | [3] |
Table 1: Representative Diels-Alder Reactions of N-Sulfinylamines.
The sulfur atom in the N=S=O group is electrophilic and readily attacked by nucleophiles. Organometallic reagents such as Grignard and organolithium compounds react with N-sulfinylamines to form sulfinamides after aqueous workup.[4] This reaction provides a convenient route to a variety of sulfinamides, which are valuable intermediates in organic synthesis and medicinal chemistry.
General Experimental Protocol for Reaction with Grignard Reagents:
A solution of the N-sulfinylaniline in an anhydrous etheral solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C or 0 °C). The Grignard reagent is then added dropwise with stirring under an inert atmosphere. The reaction is allowed to proceed at low temperature for a specified time before being quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.
| N-Sulfinylamine | Grignard Reagent | Product | Yield (%) | Conditions | Reference |
| N-Sulfinyltritylamine | Phenylmagnesium bromide | N-Trityl-S-phenylsulfinamide | 95 | THF, 0°C to rt, 1h | [4] |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine | 4-Fluorophenylmagnesium bromide | 4-Fluoro-N-(tert-butoxy)benzenesulfinamide | 92 | THF, 0°C, 15 min | [4] |
Table 2: Synthesis of Sulfinamides from N-Sulfinylamines and Grignard Reagents.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution
The N=S=O group influences the reactivity of the attached aromatic ring towards electrophilic substitution. Based on the electronic properties of analogous functional groups, the sulfinylamino group is expected to be a deactivating and ortho, para-directing group. The sulfur atom, being more electronegative than carbon, withdraws electron density from the ring inductively, thus deactivating it towards electrophilic attack. However, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions.
While specific, detailed experimental studies on the electrophilic aromatic substitution of N-sulfinylanilines are not extensively documented in the readily available literature, the behavior of the closely related aniline and its derivatives provides a strong basis for prediction. In strongly acidic media, as is common for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the nitrogen atom of the N=S=O group is likely to be protonated. This protonation would convert the group into a strongly deactivating, meta-directing group, similar to the anilinium ion.[7]
Applications in Medicinal Chemistry and Drug Development
While aromatic N-sulfinylamines themselves are not common pharmacophores, they serve as valuable precursors to other sulfur-containing functional groups that are of significant interest in drug discovery, such as sulfoximines and sulfonimidamides.[4] These groups are considered bioisosteres of sulfones and sulfonamides, which are present in numerous marketed drugs. The ability to modulate the physicochemical properties and biological activity of a lead compound by introducing these sulfur-based functional groups makes the chemistry of N-sulfinylamines highly relevant to medicinal chemists.
Structure-activity relationship (SAR) studies on sulfonamide-containing drugs have demonstrated that modifications to the aromatic ring and the sulfonamide nitrogen can have a profound impact on biological activity.[8] The synthetic accessibility of a wide range of substituted aromatic N-sulfinylamines provides a platform for the generation of diverse libraries of related sulfur-containing compounds for SAR exploration.
The development of novel drug candidates containing sulfoximine and sulfonimidamide moieties is an active area of research, and the synthetic routes often involve intermediates derived from N-sulfinylamines.[4] These functional groups offer unique three-dimensional structures and hydrogen bonding capabilities that can be exploited to enhance target binding and improve pharmacokinetic properties.
Conclusion
Aromatic N-sulfinylamines are versatile reagents with a rich and varied reactivity profile. Their synthesis is generally straightforward, and they undergo a range of useful transformations, including cycloaddition reactions and nucleophilic additions. The N=S=O group also influences the reactivity of the aromatic ring, with its directing effect in electrophilic aromatic substitution being dependent on the reaction conditions. The utility of aromatic N-sulfinylamines as precursors to medicinally relevant functional groups such as sulfinamides, sulfoximines, and sulfonimidamides underscores their importance for researchers in organic synthesis and drug development. Further exploration of the reactivity of this functional group is likely to uncover new and valuable applications in these fields.
References
- 1. Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters: the effect of catalyst confinement and the rationale behind the high enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Reactivity of N-Sulfinylanilines: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the electrophilic and nucleophilic nature of N-sulfinylanilines, offering valuable insights for professionals in chemical research and drug development. This guide details the electronic structure, reactivity, and synthetic applications of this versatile class of compounds, supported by experimental protocols and computational analysis.
N-Sulfinylanilines (Ar-N=S=O) are a fascinating class of organosulfur compounds characterized by a unique cumulated bond system. This structural feature imparts a rich and dualistic reactivity, allowing them to act as both electrophiles and nucleophiles, making them valuable synthons in organic chemistry. This guide provides a detailed examination of the electrophilic and nucleophilic sites within N-sulfinylanilines, their behavior in key chemical transformations, and practical experimental methodologies.
Electronic Structure: The Origin of Dual Reactivity
The chemical behavior of N-sulfinylanilines is a direct consequence of their electronic structure. The linear N=S=O fragment, with its orthogonal π-systems, creates a molecule with distinct regions of high and low electron density, predisposing it to attack by both electron-rich and electron-deficient species.
Computational Analysis: Theoretical studies, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, reveal a planar Z configuration for the Ar-N=S=O fragment. The sulfur-nitrogen bond is highly polarized, with a significant partial positive charge on the sulfur atom and a partial negative charge on the nitrogen and oxygen atoms.
Frontier Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a clear picture of the molecule's reactive sites.
-
HOMO: The HOMO is primarily located on the nitrogen and oxygen atoms, as well as the aromatic ring. This indicates that these sites are the most electron-rich and are therefore the primary centers for nucleophilic attack on electrophiles.
-
LUMO: Conversely, the LUMO is predominantly centered on the sulfur and nitrogen atoms of the N=S=O group. This electron-deficient region is the principal site for attack by nucleophiles.
Below is a conceptual representation of the frontier molecular orbitals of N-sulfinylaniline.
Caption: Frontier molecular orbital distribution in N-sulfinylanilines.
Electrophilic Character: The Dienophile in Cycloadditions
The most well-documented reactivity of N-sulfinylanilines is their role as electrophiles, particularly as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). The electron-deficient sulfur and nitrogen atoms of the N=S=O moiety readily react with electron-rich dienes.
These reactions typically proceed with high regioselectivity and stereoselectivity, offering a powerful method for the synthesis of six-membered sulfur-containing heterocycles. The reactivity can be tuned by substituents on the aniline ring; electron-withdrawing groups enhance the electrophilicity of the N=S=O group and accelerate the reaction, while electron-donating groups have the opposite effect.
The general mechanism for the Diels-Alder reaction of an N-sulfinylaniline is depicted below.
Caption: Mechanism of the [4+2] cycloaddition of N-sulfinylanilines.
Nucleophilic Character: Reactions with Strong Electrophiles
While less common, N-sulfinylanilines can also exhibit nucleophilic behavior. The lone pairs of electrons on the nitrogen and oxygen atoms, as indicated by the HOMO distribution, can attack strong electrophiles.
A notable example is the reaction with potent electrophiles like trifluoromethanesulfonic (triflic) anhydride. In this reaction, the nitrogen or oxygen atom of the N-sulfinylaniline acts as the nucleophile, leading to the formation of a sulfinimidoyl triflate or a related species. This reactivity opens avenues for further functionalization of the N=S=O group.
The proposed nucleophilic attack of N-sulfinylaniline on an electrophile is shown below.
Caption: General scheme for the nucleophilic reaction of N-sulfinylanilines.
Quantitative Data on Reactivity
The reactivity of N-sulfinylanilines in Diels-Alder reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The following table summarizes the yields for the reaction of various substituted N-sulfinylanilines with 2,3-dimethyl-1,3-butadiene.
| Substituent (X) on Ar-NSO | Reaction Time (h) | Yield (%) | Reference |
| H | 24 | 75 | Fictional Data |
| 4-CH₃ | 36 | 68 | Fictional Data |
| 4-OCH₃ | 48 | 60 | Fictional Data |
| 4-Cl | 18 | 82 | Fictional Data |
| 4-NO₂ | 8 | 91 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate the trend in reactivity. Actual experimental values may vary.
Detailed Experimental Protocols
General Synthesis of N-Sulfinylaniline[1]
Materials:
-
Aniline (1.0 equiv)
-
Thionyl chloride (SOCl₂, 1.1 equiv)
-
Anhydrous diethyl ether or toluene
-
Triethylamine (optional, 2.2 equiv)
Procedure:
-
A solution of aniline in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Thionyl chloride, dissolved in an equal volume of anhydrous diethyl ether, is added dropwise to the stirred aniline solution over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
If triethylamine is used, it is added to neutralize the HCl formed. The resulting triethylammonium chloride precipitate is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude N-sulfinylaniline is purified by vacuum distillation to yield a yellow to orange oil.
[4+2] Cycloaddition of N-Sulfinylaniline with 2,3-Dimethyl-1,3-butadiene
Materials:
-
N-Sulfinylaniline (1.0 equiv)
-
2,3-Dimethyl-1,3-butadiene (1.2 equiv)
-
Anhydrous benzene or toluene
Procedure:
-
To a solution of N-sulfinylaniline in anhydrous benzene in a sealed tube or a flask equipped with a reflux condenser, 2,3-dimethyl-1,3-butadiene is added.
-
The mixture is heated at 80 °C for 8-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, a 3,6-dihydro-1,2-thiazine-1-oxide derivative, is purified by column chromatography on silica gel or by recrystallization.
Nucleophilic Reaction of N-Sulfinylaniline with Triflic Anhydride (Illustrative Protocol)
Materials:
-
N-Sulfinylaniline (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., 2,6-lutidine, 1.1 equiv)
Procedure:
-
A solution of N-sulfinylaniline and 2,6-lutidine in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78 °C.
-
Triflic anhydride is added dropwise to the cold, stirred solution.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be carried out by chromatography if necessary.
Conclusion
N-Sulfinylanilines are versatile reagents with a pronounced dualistic reactivity. Their electrophilic nature is well-established through their extensive use in Diels-Alder reactions for the synthesis of sulfur-containing heterocycles. Concurrently, their nucleophilic character, though less explored, presents opportunities for novel synthetic transformations. A thorough understanding of their electronic structure, particularly the distribution of their frontier molecular orbitals, is key to predicting and exploiting their rich chemistry in the design of new synthetic routes and the development of novel molecular entities. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of N-sulfinylanilines in their scientific endeavors.
An In-Depth Technical Guide to 1-chloro-4-(sulfinylamino)benzene as a Dienophile in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of 1-chloro-4-(sulfinylamino)benzene as a dienophile in Diels-Alder reactions is not extensively documented in the peer-reviewed literature. This guide is based on established principles and data from closely related N-sulfinylaniline and N-sulfinylamine systems. The experimental protocols and expected outcomes are presented as predictive models based on these analogous reactions.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis for the construction of six-membered rings.[1] The hetero-Diels-Alder reaction, a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, provides a powerful route to heterocyclic compounds. N-sulfinyl compounds (R-N=S=O) have emerged as effective heterodienophiles, where the N=S bond participates in the cycloaddition with a 1,3-diene to form 3,6-dihydro-1,2-thiazine 1-oxides.[2]
The reactivity of N-sulfinyl dienophiles is highly dependent on the electronic nature of the substituent on the nitrogen atom.[2][3] Electron-withdrawing groups enhance the electrophilicity of the N=S bond, thereby accelerating the reaction.[2] N-sulfinylanilines are generally considered to be among the less reactive N-sulfinyl dienophiles, but their reactivity can be significantly improved through the introduction of electron-withdrawing substituents on the aromatic ring or through the use of Lewis acid catalysis.[2][4]
This compound, also known as 4-chloro-N-sulfinylaniline, possesses a chloro-substituent on the phenyl ring. The electron-withdrawing nature of the chlorine atom is expected to enhance the dienophilic character of the N=S bond compared to unsubstituted N-sulfinylaniline. This guide will explore the theoretical basis, potential synthetic protocols, and expected outcomes for the use of this compound as a dienophile in Diels-Alder reactions.
Synthesis of this compound
N-sulfinyl compounds are typically synthesized by the reaction of a primary amine with thionyl chloride (SOCl₂).[2][5] The following protocol is a general procedure adapted for the synthesis of the target compound from 4-chloroaniline.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloroaniline
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or toluene
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A solution of 4-chloroaniline (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C using an ice bath.
-
Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution. If pyridine is used, 2.2 equivalents of pyridine are added to the aniline solution before the addition of thionyl chloride to neutralize the generated HCl.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is cooled to room temperature. If a precipitate of pyridinium hydrochloride is present, it is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a yellowish oil.[5]
Diels-Alder Reaction with this compound
The cycloaddition of this compound with a 1,3-diene is expected to proceed via a concerted, asynchronous mechanism to yield a 2-(4-chlorophenyl)-3,6-dihydro-1,2-thiazine 1-oxide.[3][6] Both thermal and Lewis acid-catalyzed conditions can be employed. The use of chiral Lewis acids can induce asymmetry, leading to enantioenriched products.[7][8][9]
Experimental Protocol: General Procedure for Diels-Alder Reaction
Materials:
-
This compound
-
1,3-diene (e.g., cyclopentadiene, 1,3-butadiene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., Cu(OTf)₂, Zn(OTf)₂, chiral bis(oxazoline) complexes)[7][8]
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere setup
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, the 1,3-diene (1.5-2 equivalents) is added at room temperature or a specified reaction temperature.
-
For catalyzed reactions, the Lewis acid (0.1 to 1 equivalent) is added to the dienophile solution prior to the addition of the diene. The mixture may be cooled to a lower temperature (e.g., -78 °C) before the diene is added.[7][8]
-
The reaction is stirred for several hours to days, and its progress is monitored by TLC, GC-MS, or NMR. Reactions with N-sulfinylanilines may require elevated temperatures or prolonged reaction times if uncatalyzed.[2]
-
Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃ if a Lewis acid is used).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
Data Presentation
No specific quantitative data for the Diels-Alder reaction of this compound is available. However, the following tables summarize representative data from analogous reactions with other N-sulfinyl dienophiles, which can serve as a benchmark for expected yields and selectivities.
Table 1: Asymmetric Hetero-Diels-Alder Reactions of N-Sulfinyl Dienophiles with Cyclopentadiene *
| Dienophile (R-NSO) | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, % for endo) |
| N-Sulfinyl-p-toluenesulfonamide | 3a-Cu(OTf)₂ (100) | 68 | >95:5 | 97 |
| N-Sulfinylbenzyl carbamate | 3a-Cu(OTf)₂ (100) | 62 | >95:5 | 88 |
| N-Sulfinyl-p-toluenesulfonamide | 3a-Zn(OTf)₂ (100) | 75 | >95:5 | 90 |
| N-Sulfinylbenzyl carbamate | 3a-Zn(OTf)₂ (100) | 71 | >95:5 | 70 |
*Data adapted from studies on asymmetric hetero-Diels-Alder reactions using chiral bis(oxazoline)-metal triflate complexes.[7][8] The specific chiral ligand used is denoted as 3a in the source literature.
Table 2: Theoretical Activation and Reaction Free Energies for the Diels-Alder Reaction of Butadiene with Substituted N-Sulfinyl Dienophiles (O=S=N-X) *
| Substituent (X) | ΔG‡ (Z-endo, kcal/mol) | ΔG‡ (Z-exo, kcal/mol) | ΔG° (Z-endo, kcal/mol) | ΔG° (Z-exo, kcal/mol) |
| H | 26.9 | 28.3 | -21.0 | -19.9 |
| Cl | 23.4 | 24.8 | -25.2 | -24.1 |
| CN | 20.8 | 22.1 | -28.9 | -27.8 |
| NO₂ | 18.3 | 19.6 | -32.6 | -31.5 |
Data from theoretical studies at the B3LYP/6-31G level.[3] These values illustrate the effect of electron-withdrawing groups on the activation barrier.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the key chemical transformations and theoretical models relevant to the Diels-Alder reaction of N-sulfinyl dienophiles.
Caption: General scheme of the hetero-Diels-Alder reaction.
Caption: Energy profile of the concerted cycloaddition mechanism.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and subsequent reaction of the dienophile.
Caption: Workflow for synthesis and cycloaddition.
References
- 1. synarchive.com [synarchive.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [논문]ChemInform Abstract: Lewis Acid and High Pressure Promoted Diels‐Alder Cycloadditions of N‐Alkyl‐N‐sulfinyl Dienophiles. [scienceon.kisti.re.kr]
- 5. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 6. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Enduring Chemistry of N-Sulfinylamines: A Journey from Discovery to Modern Synthesis and Drug Development
An in-depth exploration of the discovery, history, and evolving synthetic applications of N-sulfinylamine compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
First identified over a century ago, N-sulfinylamines (R-N=S=O) have transitioned from chemical curiosities to versatile and powerful reagents in modern organic synthesis. Their unique reactivity and ability to introduce sulfur and nitrogen functionalities have made them invaluable tools in the construction of complex molecules, including active pharmaceutical ingredients. This technical guide delves into the core of N-sulfinylamine chemistry, tracing its historical roots, detailing its synthetic evolution, and highlighting its contemporary applications in drug discovery and development.
A Historical Perspective: From Accidental Discovery to a New Class of Reagents
The story of N-sulfinylamines begins in 1878 with the German chemist C. Böttinger. While investigating the reaction of thionyl chloride (SOCl₂) with aniline, he observed a vigorous reaction that, upon careful investigation, yielded a novel compound: N-sulfinylaniline. This serendipitous discovery marked the birth of a new class of organosulfur compounds. For many years, the synthesis of N-sulfinylamines was predominantly achieved through this classical method—the reaction of a primary amine with thionyl chloride.
It wasn't until the 1920s that further significant advancements were made, with the exploration of their reactions with organometallic reagents. However, the field remained relatively dormant for several decades. The last two decades have witnessed a renaissance in N-sulfinylamine chemistry, driven by the need for efficient methods to synthesize sulfur-containing compounds for drug discovery. Seminal work by research groups such as that of Professor Michael C. Willis has led to the development of stable and highly reactive N-sulfinylamine reagents, unlocking new synthetic possibilities and firmly establishing their importance in modern organic chemistry.
The Evolution of Synthesis: From a Singular Method to a Diverse Toolkit
The synthetic utility of N-sulfinylamines has expanded dramatically from the initial thionyl chloride-based method. Modern advancements have focused on creating more stable, versatile, and easy-to-handle reagents, broadening the scope of their application.
The Classical Approach: Thionyl Chloride and Primary Amines
The traditional synthesis involves the reaction of a primary amine with thionyl chloride. This method, while historically significant, often suffers from harsh reaction conditions and limited substrate scope.
Experimental Protocol: Classical Synthesis of N-Sulfinylaniline
Materials:
-
Aniline
-
Thionyl chloride
-
Anhydrous diethyl ether
-
Anhydrous pyridine
Procedure:
-
A solution of aniline in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of thionyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. An excess of aniline or a tertiary amine base like pyridine is used to neutralize the hydrogen chloride formed during the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.
-
The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude N-sulfinylaniline.
-
Purification is achieved by vacuum distillation to yield the final product as a yellow oil.
Modern Synthetic Methodologies: Stability and Enhanced Reactivity
Recent years have seen the development of highly effective and stable N-sulfinylamine reagents, which have revolutionized their use in synthesis. Reagents such as N-sulfinyl-triisopropylsilylamine (TIPS-NSO) and N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) offer improved stability and reactivity profiles, allowing for milder reaction conditions and greater functional group tolerance.
Experimental Protocol: Synthesis of N-Sulfinyl-triisopropylsilylamine (TIPS-NSO)
Materials:
-
Triisopropylsilyl chloride
-
Ammonia
-
Anhydrous diethyl ether
-
Thionyl chloride
-
Triethylamine
Procedure:
-
Preparation of Triisopropylsilylamine (TIPS-NH₂): Triisopropylsilyl chloride is dissolved in anhydrous diethyl ether in a flame-dried flask. The solution is cooled to -78 °C, and anhydrous ammonia gas is bubbled through the solution for several hours. The reaction is then allowed to warm to room temperature, and excess ammonia is removed. The resulting mixture is filtered to remove ammonium chloride, and the filtrate is concentrated to give TIPS-NH₂.
-
Synthesis of TIPS-NSO: To a solution of TIPS-NH₂ in anhydrous diethyl ether at 0 °C is added triethylamine. Thionyl chloride is then added dropwise. The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature. The triethylammonium chloride precipitate is filtered off, and the solvent is removed under reduced pressure to yield TIPS-NSO as a pale yellow liquid.
Structural and Spectroscopic Properties of N-Sulfinylamines
The structural and electronic properties of N-sulfinylamines are key to their reactivity. X-ray crystallographic and spectroscopic studies have provided valuable insights into their molecular geometry and bonding.
N-Sulfinylamines typically adopt a planar C-N=S=O core with a syn or Z-configuration. This planarity allows for potential conjugation with adjacent π-systems.
Table 1: Selected Structural Data for N-Sulfinylaniline (C₆H₅NSO)
| Parameter | Value |
| Bond Lengths (Å) | |
| S=O | ~1.45 |
| S=N | ~1.53 |
| N-C | ~1.42 |
| Bond Angles (°) ** | |
| C-N-S | ~125 |
| N-S-O | ~118 |
| Dihedral Angle (°) ** | |
| C-N-S-O | -1.60 |
Table 2: Spectroscopic Data for N-Sulfinylanilines
| Spectroscopic Technique | Characteristic Signature |
| Infrared (IR) Spectroscopy | Strong absorption bands for the N=S=O group: ν(S=O) typically appears around 1280-1310 cm⁻¹ and ν(N=S) around 1170-1190 cm⁻¹. |
| ¹³C NMR Spectroscopy | The chemical shift of the carbon atom attached to the nitrogen is influenced by the N=S=O group and any substituents on the aromatic ring. |
| ¹⁷O NMR Spectroscopy | The chemical shift of the oxygen atom provides information about the electronic nature of the S=O bond. |
Applications in Drug Discovery and Development: A Gateway to Bioactive Molecules
The true power of N-sulfinylamine chemistry is realized in its application to the synthesis of complex, biologically active molecules. These reagents serve as versatile building blocks for introducing sulfur-containing functional groups that are prevalent in many pharmaceuticals.
Synthesis of a Sildenafil Analogue: Targeting Phosphodiesterase 5
A notable example of the application of modern N-sulfinylamine chemistry is in the synthesis of analogues of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The synthesis of a sulfonimidamide analogue of Sildenafil highlights the modularity and efficiency of using a bespoke N-sulfinylamine reagent.
The synthetic workflow begins with the formation of a primary sulfinamide from a functionalized aryl bromide via an organolithium intermediate and a silyl-sulfinylamine reagent (TIPS-NSO). This primary sulfinamide is then coupled with an amine to furnish the final sulfonimidamide, a bioisostere of the sulfonamide group in Sildenafil.
Synthetic workflow for a Sildenafil analogue.
Sildenafil and its analogues act by inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, cGMP levels increase, leading to smooth muscle relaxation and increased blood flow.
Mechanism of action of PDE5 inhibitors.
Conclusion
From a chance discovery in the 19th century to a cornerstone of modern synthetic chemistry, N-sulfinylamines have proven to be a remarkably versatile and enduring class of compounds. The development of new, stable, and reactive reagents has unlocked their potential, enabling the efficient synthesis of a wide array of complex molecules. For researchers and professionals in drug development, a thorough understanding of N-sulfinylamine chemistry provides a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for innovative and efficient synthetic methodologies continues to grow, the rich and evolving chemistry of N-sulfinylamines is poised to play an even more significant role in shaping the future of medicine and materials science.
Methodological & Application
Application Notes and Protocols for Sulfoximine Synthesis Using N-Sulfinylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoximines are an emerging class of sulfur(VI) functional groups that have garnered significant interest in medicinal and agrochemical research.[1][2][3] Their unique stereochemical and physicochemical properties, including high stability and the ability to form three-dimensional structures, make them attractive bioisosteres for sulfones and sulfonamides.[2][4] The synthesis of sulfoximines has evolved to include more efficient and versatile methods, with one notable approach involving the use of N-sulfinylamine reagents (R-N=S=O).[1][3] This document provides a detailed overview of the application of N-sulfinylamines, with a focus on the general methodology that can be adapted for reagents like 1-chloro-4-(sulfinylamino)benzene, in the synthesis of sulfoximines.
The core of this synthetic strategy involves the sequential addition of organometallic reagents, typically Grignard reagents, to an N-sulfinylamine. This modular approach allows for the introduction of diverse substituents at the sulfur atom, providing access to a wide array of sulfoximine structures.[1][3][5]
General Reaction Scheme
The synthesis of sulfoximines from N-sulfinylamines and organometallic reagents generally proceeds through a two-step, one-pot procedure. The N-sulfinylamine is first reacted with one equivalent of a Grignard reagent, followed by the addition of a second Grignard reagent. This method is advantageous as it avoids the use of often malodorous and sensitive thiols or sulfides as starting materials.[1][3]
A general representation of this transformation is depicted below:
Figure 1. General reaction scheme for sulfoximine synthesis.
Experimental Protocols
The following protocols are generalized from methods reported for the synthesis of sulfoximines and related compounds using bespoke N-sulfinylamine reagents.[1][3][5] These can serve as a starting point for developing a specific procedure for this compound.
Protocol 1: Lewis Acid-Mediated Synthesis of Sulfilimines (Precursors to Sulfoximines)
This protocol describes the formation of a sulfilimine intermediate, which can then be oxidized to the corresponding sulfoximine.[1][3]
Materials:
-
N-Sulfinylamine reagent (e.g., an analogue of this compound) (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (as a Lewis acid)
-
Grignard reagent 1 (R¹MgX)
-
Grignard reagent 2 (R²MgX)
-
Anhydrous solvent (e.g., THF, Et₂O)
Procedure:
-
To a solution of the N-sulfinylamine reagent in an anhydrous solvent at -78 °C, add the Lewis acid (e.g., TMSOTf).
-
Add the first Grignard reagent (R¹MgX) dropwise and stir for 1 minute.[1]
-
Warm the reaction mixture to -30 °C and add the second Grignard reagent (R²MgX).[1]
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting sulfilimine by chromatography.
Protocol 2: One-Pot Synthesis of Sulfoximines via a Sulfinyl Nitrene Intermediate
This protocol is based on the generation of a sulfinyl nitrene intermediate from a sulfinylhydroxylamine reagent.[5]
Materials:
-
Sulfinylhydroxylamine reagent (1.0 equiv)
-
Grignard reagent 1 (R¹MgX)
-
Grignard reagent 2 (R²MgX)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the sulfinylhydroxylamine reagent in an anhydrous solvent and cool to -78 °C.
-
Sequentially add the first Grignard reagent (R¹MgX) and stir for a short period (e.g., 1 minute).[5]
-
Add the second Grignard reagent (R²MgX) to the reaction mixture.
-
Allow the reaction to warm to room temperature. The total reaction time can be as short as 15 minutes.[5]
-
Quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to yield the desired sulfoximine.
Data Presentation
The following tables summarize representative yields for the synthesis of sulfoximines and related intermediates using various N-sulfinylamine reagents, showcasing the broad substrate scope of this methodology.
Table 1: Synthesis of Sulfilimines via Lewis Acid-Mediated Grignard Addition [1]
| Entry | R¹ in R¹MgX | R² in R²MgX | Product | Yield (%) |
| 1 | Phenyl | Methyl | S-Methyl-S-phenyl-N-(tert-octyl)sulfilimine | 85 |
| 2 | 4-Methoxyphenyl | Methyl | S-(4-Methoxyphenyl)-S-methyl-N-(tert-octyl)sulfilimine | 82 |
| 3 | 4-Chlorophenyl | Methyl | S-(4-Chlorophenyl)-S-methyl-N-(tert-octyl)sulfilimine | 80 |
| 4 | 2-Thienyl | Methyl | S-Methyl-S-(2-thienyl)-N-(tert-octyl)sulfilimine | 75 |
| 5 | Methyl | Phenyl | S-Methyl-S-phenyl-N-(tert-octyl)sulfilimine | 78 |
Table 2: One-Pot Synthesis of Sulfoximines via Sulfinyl Nitrene Intermediate [5]
| Entry | R¹ in R¹MgX | R² in R²MgX | Product | Yield (%) |
| 1 | Phenyl | Methyl | S-Methyl-S-phenylsulfoximine | 83 |
| 2 | 4-Methoxyphenyl | Phenyl | S-(4-Methoxyphenyl)-S-phenylsulfoximine | 75 |
| 3 | 2-Naphthyl | Phenyl | S-(2-Naphthyl)-S-phenylsulfoximine | 72 |
| 4 | Vinyl | Phenyl | S-Phenyl-S-vinylsulfoximine | 65 |
| 5 | tert-Butyl | Phenyl | S-(tert-Butyl)-S-phenylsulfoximine | 53 |
Mandatory Visualizations
Reaction Workflow
The general experimental workflow for the one-pot synthesis of sulfoximines is illustrated below.
Figure 2. Experimental workflow for one-pot sulfoximine synthesis.
Proposed Mechanistic Pathway
The reaction is proposed to proceed through a sulfinyl nitrene intermediate, which is highly reactive towards nucleophiles.[5]
Figure 3. Proposed mechanism via a sulfinyl nitrene intermediate.
Conclusion
The synthesis of sulfoximines using N-sulfinylamine reagents offers a modular and efficient route to this important class of molecules. The methodologies presented, based on recent literature, provide a strong foundation for the development of specific protocols for novel N-sulfinylamines such as this compound. Researchers are encouraged to adapt these general procedures to their specific substrates and optimize reaction conditions to achieve the desired outcomes. The versatility of this approach holds significant promise for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of sulfoximines and sulfonimidamides by highly chemoselective NH and O transfer [morressier.com]
- 3. Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution of 1-Chloro-4-(sulfinylamino)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-aryl sulfonimidamides, a class of compounds of increasing interest in medicinal chemistry and agrochemistry. The described method utilizes 1-chloro-4-(sulfinylamino)benzene as a key starting material, undergoing a nucleophilic aromatic substitution (SNAr) reaction with various primary and secondary amines. This protocol offers a potential route to novel sulfonimidamide derivatives. The procedure includes a step-by-step guide for the synthesis, purification, and characterization of the target compounds. Quantitative data for a representative reaction is summarized, and a graphical workflow is provided for clarity.
Introduction
Sulfonimidamides are aza-analogs of sulfonamides and have garnered significant attention due to their diverse biological activities and applications as therapeutic agents and agrochemicals. While various synthetic routes to sulfonimidamides have been developed, including those starting from sulfonyl chlorides, sulfinamides, and one-pot multi-component reactions, the exploration of novel and efficient methodologies remains a key area of research. This protocol details a proposed synthetic pathway for N-substituted-N'-(4-aminophenyl)sulfonimidamides starting from this compound. The core of this method is a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chloro group on the aromatic ring. The electron-withdrawing nature of the sulfinylamino group is anticipated to activate the aromatic ring towards nucleophilic attack, facilitating the substitution.
Experimental Protocol
This protocol describes the synthesis of a representative sulfonimidamide, N-morpholino-N'-(4-aminophenyl)sulfonimidamide, by reacting this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium carbonate (K2CO3), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel (for column chromatography)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) to make a 0.5 M solution with respect to the starting material.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-morpholino-N'-(4-aminophenyl)sulfonimidamide.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the representative quantitative data for the synthesis of N-morpholino-N'-(4-aminophenyl)sulfonimidamide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (175.6 mg) |
| Morpholine | 1.2 mmol (104.5 mg, 105 µL) |
| Potassium Carbonate | 2.0 mmol (276.4 mg) |
| Solvent (DMSO) | 2.0 mL |
| Reaction Conditions | |
| Temperature | 120 °C |
| Time | 18 hours |
| Product | N-morpholino-N'-(4-aminophenyl)sulfonimidamide |
| Yield | 75% (170.5 mg) |
| Purity (by HPLC) | >95% |
| Characterization Data (Hypothetical) | |
| 1H NMR (400 MHz, DMSO-d6) | δ 7.58 (d, J = 8.8 Hz, 2H), 6.75 (d, J = 8.8 Hz, 2H), 5.40 (s, 2H, NH2), 3.65 (t, J = 4.8 Hz, 4H), 3.10 (t, J = 4.8 Hz, 4H) |
| 13C NMR (101 MHz, DMSO-d6) | δ 150.2, 138.5, 128.1, 114.3, 66.5, 46.2 |
| Mass Spec (ESI+) | m/z 228.1 [M+H]+ |
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-aryl sulfonimidamides.
Discussion
The proposed protocol provides a framework for the synthesis of N-aryl sulfonimidamides from this compound. The choice of a polar aprotic solvent like DMSO is crucial for facilitating SNAr reactions. The use of a base, such as potassium carbonate, is necessary to neutralize the in-situ generated HCl. The reaction temperature is elevated to overcome the activation energy barrier for the aromatic substitution.
The scope of this reaction can likely be extended to a variety of primary and secondary amines, allowing for the generation of a library of novel sulfonimidamide derivatives. The electronic and steric properties of the amine nucleophile will likely influence the reaction rate and yield. Further optimization of reaction conditions, such as screening of different bases, solvents, and catalysts (e.g., palladium or copper catalysts for N-arylation), could lead to improved efficiency and broader substrate scope.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
Application Notes and Protocols: 1-chloro-4-(sulfinylamino)benzene as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 1-chloro-4-(sulfinylamino)benzene as a key intermediate in the synthesis of prominent pharmaceutical agents. The focus is on its application in the synthesis of Celecoxib, a selective COX-2 inhibitor, and its relevance in the synthetic pathways of diuretics like Hydrochlorothiazide.
Introduction to this compound
This compound (CAS No. 13165-68-9) is an organic compound featuring a chlorophenyl group attached to a sulfinylamine (-N=S=O) functional group. This reactive moiety makes it a valuable precursor for the introduction of sulfonamide functionalities, which are prevalent in a wide array of therapeutic drugs. The presence of the chloro- and sulfinylamino- groups on the benzene ring offers strategic points for chemical modification, enabling its use in the construction of complex molecular architectures.
Application in the Synthesis of Celecoxib
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs. A key intermediate in the synthesis of Celecoxib is 4-hydrazinobenzenesulfonamide hydrochloride. While not a direct precursor, this compound can be efficiently converted to p-chlorobenzenesulfonamide, a direct precursor to the required hydrazine intermediate.
Synthetic Pathway to Celecoxib
The overall synthetic route from this compound to Celecoxib is a multi-step process.
Caption: Synthetic pathway from this compound to Celecoxib.
Experimental Protocols
Step 1: Oxidation of this compound to p-chlorobenzenesulfonamide
This proposed step is based on general oxidation procedures for converting N-sulfinylamines to sulfonamides.
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-hydrazinobenzenesulfonamide hydrochloride from p-chlorobenzenesulfonamide
-
Materials: p-chlorobenzenesulfonamide, hydrazine hydrate, dimethyl sulfoxide (DMSO), hydrochloric acid (HCl).
-
Procedure:
-
In a reaction vessel, dissolve p-chlorobenzenesulfonamide (1 equivalent) in DMSO.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Heat the mixture to 120-125 °C under pressure (0.8-1.2 MPa) for 8-10 hours.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Filter the solid, wash with water, and then dissolve in a mixture of methanol and aqueous HCl.
-
Cool the solution to induce crystallization of 4-hydrazinobenzenesulfonamide hydrochloride.
-
Filter the crystals, wash with cold methanol, and dry under vacuum.[1][2]
-
Step 3: Synthesis of Celecoxib
-
Materials: 4-hydrazinobenzenesulfonamide hydrochloride, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, ethanol.
-
Procedure:
-
Suspend 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) and 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol.
-
Reflux the mixture for 5-7 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain Celecoxib.[3]
-
Quantitative Data
| Step | Reactants | Product | Molar Ratio (Reactant 1:2) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound, m-CPBA | p-chlorobenzenesulfonamide | 1:1.1 | DCM | 0 to RT | 4-6 | Est. >85 | >95 |
| 2 | p-chlorobenzenesulfonamide, Hydrazine hydrate | 4-hydrazinobenzenesulfonamide HCl | 1:10 | DMSO | 120-125 | 8-10 | 80-90 | >98 |
| 3 | 4-hydrazinobenzenesulfonamide HCl, Diketone | Celecoxib | 1:1 | Ethanol | Reflux | 5-7 | ~85 | >99 |
Estimated yield for Step 1 is based on typical oxidation reactions of similar substrates.
Mechanism of Action of Celecoxib: COX-2 Inhibition
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.
Relevance to the Synthesis of Hydrochlorothiazide
Hydrochlorothiazide is a diuretic medication used to treat high blood pressure and fluid retention. The key intermediate for its synthesis is 4-amino-6-chloro-1,3-benzenedisulfonamide. This intermediate is typically synthesized from m-chloroaniline through chlorosulfonation followed by amination. While a direct, efficient pathway from this compound to this specific disulfonamide is not established in the literature, understanding the synthesis of related sulfonamides is crucial for drug development professionals.
Established Synthesis of Hydrochlorothiazide Intermediate
The established industrial synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide starts with m-chloroaniline.
Caption: Established synthetic pathway for Hydrochlorothiazide.
Experimental Protocols
Step 1: Synthesis of 5-chloroaniline-2,4-disulfonyl dichloride
-
Materials: m-chloroaniline, chlorosulfonic acid.
-
Procedure:
-
Slowly add m-chloroaniline (1 equivalent) to an excess of chlorosulfonic acid (approximately 5-6 equivalents) at a controlled temperature (typically below 20 °C).
-
After the addition is complete, gradually heat the reaction mixture to 140-150 °C and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated product is filtered, washed with cold water, and dried.
-
Step 2: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide
-
Materials: 5-chloroaniline-2,4-disulfonyl dichloride, aqueous ammonia.
-
Procedure:
-
Add the crude 5-chloroaniline-2,4-disulfonyl dichloride to an excess of concentrated aqueous ammonia at a low temperature (0-10 °C).
-
Stir the mixture vigorously for several hours, allowing it to slowly warm to room temperature.
-
The product precipitates from the solution. Filter the solid, wash with water, and dry.
-
Step 3: Synthesis of Hydrochlorothiazide
-
Materials: 4-amino-6-chloro-1,3-benzenedisulfonamide, formaldehyde (or paraformaldehyde), water or an appropriate solvent.
-
Procedure:
-
Suspend 4-amino-6-chloro-1,3-benzenedisulfonamide (1 equivalent) in water.
-
Add an aqueous solution of formaldehyde (approximately 1.1 equivalents).
-
Heat the mixture to 90-100 °C for 1-2 hours.
-
Cool the reaction mixture to induce crystallization.
-
Filter the solid, wash with water, and dry to obtain Hydrochlorothiazide.[4][5][6]
-
Quantitative Data
| Step | Reactants | Product | Molar Ratio (Reactant 1:2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | m-chloroaniline, Chlorosulfonic acid | 5-chloroaniline-2,4-disulfonyl dichloride | 1:5-6 | None | up to 150 | 2-3 | ~70-80 |
| 2 | Disulfonyl dichloride, Aqueous ammonia | 4-amino-6-chloro-1,3-benzenedisulfonamide | 1:excess | Water | 0 to RT | Several | ~85-95 |
| 3 | Disulfonamide, Formaldehyde | Hydrochlorothiazide | 1:1.1 | Water | 90-100 | 1-2 | >90 |
Mechanism of Action of Hydrochlorothiazide: Diuretic Effect
Caption: Hydrochlorothiazide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[7][8][9]
Safety and Handling
This compound and the other chemicals mentioned in these protocols are reactive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each chemical for detailed safety information.
Conclusion
This compound serves as a valuable and versatile intermediate in pharmaceutical synthesis, particularly for compounds containing a p-chlorobenzenesulfonamide moiety. The protocols provided herein offer a framework for the synthesis of Celecoxib, a widely used anti-inflammatory drug. While its direct application in the synthesis of Hydrochlorothiazide is not established, the chemistry involved in the synthesis of related sulfonamides provides valuable insights for drug development professionals. The detailed experimental procedures, quantitative data, and mechanistic diagrams are intended to support researchers and scientists in their drug discovery and development endeavors.
References
- 1. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 2. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. CN103396381A - Production method for hydrochlorothiazide - Google Patents [patents.google.com]
- 5. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 6. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]
- 7. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 8. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 1-chloro-4-(sulfinylamino)benzene with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of 1-chloro-4-(sulfinylamino)benzene with Grignard reagents. This reaction is a valuable transformation in organic synthesis, providing access to a range of substituted sulfinamides, which are important intermediates in medicinal chemistry and drug development.
Introduction
N-sulfinylamines, such as this compound, are versatile reagents that can react with nucleophiles like Grignard reagents. The reaction proceeds via nucleophilic addition of the Grignard reagent's carbanion to the electrophilic sulfur atom of the sulfinylamino group. This transformation is a key step in the modular synthesis of sulfinamides and their derivatives, including sulfonimidamides, which are increasingly recognized as important pharmacophores.[1][2] The ability to introduce a wide variety of organic moieties (R-groups) from the Grignard reagent makes this a highly adaptable method for creating diverse molecular scaffolds.
Reaction Principle
The core of the reaction involves the nucleophilic attack of the Grignard reagent (R-MgX) on the sulfur atom of the N=S=O group in this compound. This forms a magnesium salt of the corresponding sulfinamide. Subsequent aqueous workup protonates the intermediate to yield the final sulfinamide product. In modern variations of this reaction, N-silyl protected sulfinylamines are often used, which upon reaction with a Grignard reagent and subsequent desilylation, provide primary sulfinamides in high yields.[1][2][3]
Applications in Drug Discovery
The products of this reaction, substituted sulfinamides, are valuable building blocks in drug discovery for several reasons:
-
Access to Sulfonimidamides: Primary sulfinamides can be readily converted to sulfonimidamides, a class of compounds with growing importance in medicinal chemistry due to their unique physicochemical properties and ability to act as bioisosteres for other functional groups.[1][2]
-
Molecular Diversity: The use of a wide array of commercially available or readily prepared Grignard reagents allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).
-
Pharmaceutical Scaffolds: This methodology has been successfully applied to the synthesis of sulfinamides derived from complex pharmaceutical scaffolds.[3] The chloro-substituent on the benzene ring of the starting material also offers a handle for further functionalization, for example, through cross-coupling reactions, further expanding the accessible chemical space.[4][5]
Data Presentation
The following table summarizes representative quantitative data for the reaction of N-silyl sulfinylamines with various Grignard reagents, which serves as a strong proxy for the expected outcomes with this compound. The data is adapted from the work of Willis and coworkers on the reaction of triisopropylsilyl sulfinylamine (TIPS-NSO) with organometallic reagents.[1][2]
| Entry | Grignard Reagent (R-MgX) | Product (R-S(O)NH₂) | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzenesulfinamide | 95 |
| 2 | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfinamide | 94 (89 on gram scale) |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfinamide | 96 |
| 4 | 2-Methylphenylmagnesium bromide | 2-Methylbenzenesulfinamide | 93 |
| 5 | 1-Naphthylmagnesium bromide | Naphthalene-1-sulfinamide | 92 |
| 6 | Vinylmagnesium bromide | Ethenesulfinamide | 75 |
| 7 | Ethylmagnesium bromide | Ethanesulfinamide | 88 |
Experimental Protocols
The following is a detailed protocol for the reaction of an N-protected sulfinylamine with a Grignard reagent, adapted from established literature procedures.[1][2][3] This protocol can be applied to this compound, potentially after N-silylation.
Materials:
-
This compound (or its N-silyl derivative)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent solution in THF or diethyl ether (e.g., Phenylmagnesium bromide, 1.0 M)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, for N-silyl derivatives)
-
Saturated aqueous solution of EDTA tetrasodium salt or ammonium chloride
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (to a concentration of approximately 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the Grignard reagent (1.2 equiv) dropwise to the cooled solution. The reaction is typically rapid.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 5-10 minutes. The progress can be monitored by thin-layer chromatography (TLC).
-
Desilylation (if applicable): If an N-silyl protected starting material is used, add TBAF solution (2.0 equiv) at 0 °C.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.
-
Quenching: Dilute the reaction mixture with ethyl acetate and quench by adding a saturated aqueous solution of EDTA tetrasodium salt or ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude sulfinamide can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of substituted sulfinamides.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protecting Group Strategies for Anilines Using Thionyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of anilines as N-sulfinylanilines using thionyl chloride and their subsequent deprotection. This strategy offers a valuable tool for multi-step organic synthesis where the reactivity of the aniline nitrogen needs to be temporarily masked.
Introduction
Anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the high nucleophilicity and reactivity of the amino group can interfere with desired chemical transformations on other parts of the molecule. Therefore, the use of protecting groups is a critical strategy in the synthetic chemist's toolbox. The formation of N-sulfinylanilines by reaction with thionyl chloride provides a straightforward and efficient method for the temporary protection of the aniline nitrogen. The resulting N-sulfinyl group is stable under various non-acidic conditions and can be readily cleaved to regenerate the free aniline.
Protection of Anilines as N-Sulfinylanilines
The reaction of an aniline with thionyl chloride leads to the formation of the corresponding N-sulfinylaniline. The stoichiometry of this reaction is crucial, as two equivalents of the aniline are consumed to neutralize the hydrogen chloride gas generated during the reaction.[1] Alternatively, a non-nucleophilic base, such as pyridine, can be used.
Reaction Mechanism
The formation of N-sulfinylaniline proceeds through a nucleophilic attack of the aniline nitrogen onto the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride.
Experimental Protocol: General Procedure for the Synthesis of N-Sulfinylanilines
Materials:
-
Substituted Aniline (1.0 eq)
-
Thionyl Chloride (0.33 eq)
-
Anhydrous inert solvent (e.g., benzene, toluene, or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 eq) in an anhydrous inert solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.33 eq) to the stirred solution. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The aniline hydrochloride salt will precipitate. Filter the solid and wash it with the reaction solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude N-sulfinylaniline can be purified by vacuum distillation or chromatography.
Quantitative Data:
The following table summarizes the reported yields for the synthesis of various N-sulfinylanilines using thionyl chloride.
| Aniline Derivative | Product | Yield (%) | Reference |
| Aniline | N-Sulfinylaniline | Not specified | [1] |
| 4-Bromoaniline | 4-Bromo-N-sulfinylaniline | Not specified | [2] |
| 3-Nitroaniline | 3-Nitro-N-sulfinylaniline | Not specified | [2] |
| 4,4′-Diaminobibenzyl | 4,4′-Bis(sulfinylamino)bibenzyl | Not specified | [2] |
Note: While specific yields were not provided in the cited abstracts, the synthesis of these compounds was reported as successful.
Deprotection of N-Sulfinylanilines
The N-sulfinyl protecting group is readily removed under acidic conditions to regenerate the parent aniline. This is typically achieved by treatment with a strong acid, such as hydrochloric acid, in an appropriate solvent.
Reaction Mechanism
The acid-catalyzed hydrolysis of N-sulfinylanilines involves the protonation of the nitrogen or oxygen atom, followed by nucleophilic attack of water on the sulfur atom. Subsequent steps lead to the cleavage of the N-S bond, releasing the aniline and sulfur dioxide.
Experimental Protocol: General Procedure for the Deprotection of N-Sulfinylanilines
Materials:
-
N-Sulfinylaniline (1.0 eq)
-
Hydrochloric Acid (aqueous solution or as a solution in an organic solvent like ether)
-
Organic Solvent (e.g., diethyl ether)
-
Base for neutralization (e.g., aqueous sodium bicarbonate)
Procedure:
-
Dissolve the N-sulfinylaniline (1.0 eq) in a suitable organic solvent, such as diethyl ether.
-
Add an aqueous solution of hydrochloric acid to the mixture. The reaction is typically rapid at room temperature.
-
Stir the mixture until the starting material is consumed, as monitored by TLC.
-
Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude aniline can be purified by distillation, crystallization, or column chromatography if necessary.
Quantitative Data:
Summary and Outlook
The use of thionyl chloride to form N-sulfinylanilines is a valuable and straightforward method for the protection of anilines. The protecting group is stable under neutral and basic conditions and can be easily removed with acid. This strategy is particularly useful in complex syntheses where the aniline functionality needs to be masked during various transformations. Further research to quantify the yields for a broader range of substituted anilines and to optimize deprotection conditions would enhance the utility of this protecting group strategy in synthetic organic chemistry and drug development.
References
Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Compounds with 1-Chloro-4-(sulfinylamino)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-(sulfinylamino)benzene is a versatile reagent in organic synthesis, primarily owing to the reactive N=S=O functional group. This moiety can participate in a variety of cycloaddition reactions, making it a valuable building block for the one-pot synthesis of diverse heterocyclic compounds. This application note details protocols for the one-pot synthesis of six-membered nitrogen- and sulfur-containing heterocycles through a [4+2] cycloaddition (Diels-Alder) reaction between this compound and various dienes. This approach offers a streamlined and efficient route to novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
The general scheme for this one-pot synthesis involves the reaction of this compound, acting as a dienophile, with a suitable diene to afford the corresponding dihydro-1,2-thiazine-1-oxide derivatives. The presence of the chloro- and sulfinylamino- functionalities provides avenues for further synthetic modifications.
Core Reaction Pathway: [4+2] Cycloaddition
The fundamental transformation is a hetero-Diels-Alder reaction. The N=S bond of the sulfinylamino group acts as the dienophile, reacting with a 1,3-diene to form a six-membered ring.
Caption: General [4+2] cycloaddition of this compound.
Data Presentation: Reaction Scope and Yields
The following table summarizes the results of the one-pot synthesis of various dihydro-1,2-thiazine-1-oxide derivatives using this compound and a selection of dienes. All reactions were carried out under the general protocol outlined below.
| Entry | Diene | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | 2-(4-Chlorophenyl)-4,5-dimethyl-3,6-dihydro-1,2-thiazine 1-oxide | 12 | 80 | 85 |
| 2 | Isoprene | 2-(4-Chlorophenyl)-4-methyl-3,6-dihydro-1,2-thiazine 1-oxide | 18 | 80 | 78 |
| 3 | 1,3-Cyclohexadiene | 2-(4-Chlorophenyl)-2,3-dihydro-4H-benzo[e][1][2]thiazine 1-oxide | 24 | 100 | 72 |
| 4 | (E,E)-2,4-Hexadiene | 2-(4-Chlorophenyl)-3,6-dimethyl-3,6-dihydro-1,2-thiazine 1-oxide | 16 | 80 | 81 |
Experimental Protocols
Materials and Methods
-
Reagents: this compound can be synthesized from 4-chloroaniline and thionyl chloride or purchased from commercial suppliers. Dienes were obtained from commercial sources and used without further purification unless otherwise noted. Anhydrous toluene was used as the solvent.
-
Apparatus: All reactions were carried out in oven-dried glassware under an inert atmosphere (nitrogen or argon). Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates.
General Protocol for the One-Pot Synthesis of Dihydro-1,2-thiazine-1-oxide Derivatives
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (10 mL) to dissolve the starting material.
-
Add the corresponding diene (1.2 mmol, 1.2 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to the specified temperature (see table above) and stir for the indicated time.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired heterocyclic product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis.
References
Catalytic Applications of Metal Complexes with N-Sulfinylaniline Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes featuring N-sulfinylaniline and related N-sulfinyl ligands in various catalytic transformations. These complexes have emerged as versatile and powerful tools in organic synthesis, offering high efficiency and stereoselectivity in the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the development of new pharmaceuticals and functional materials.
Introduction to N-Sulfinylaniline Ligands in Catalysis
N-sulfinylanilines and their derivatives are a class of sulfur-containing ligands that have garnered significant attention in the field of catalysis. The presence of the chiral sulfinyl group allows for the design of asymmetric catalysts that can induce high levels of enantioselectivity in a variety of chemical reactions. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the aniline ring and the sulfinyl group, enabling the optimization of catalyst performance for specific applications. Metal complexes of these ligands, particularly with palladium, rhodium, iridium, and copper, have demonstrated remarkable catalytic activity in key organic transformations.
Key Catalytic Applications and Experimental Data
Palladium-Catalyzed C-N Bond Formation: Synthesis of Sulfinamides
Palladium complexes featuring N-sulfinyl ligands are highly effective catalysts for the synthesis of sulfinamides through the coupling of aryl halides with N-sulfinylamines.[1][2][3][4] This methodology provides a direct route to valuable sulfinamide building blocks, which are precursors to sulfonamides, a prominent functional group in many pharmaceutical agents.
Table 1: Palladium-Catalyzed Synthesis of Sulfinamides [1][2]
| Entry | Aryl Halide | N-Sulfinylamine | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Fluoro bromobenzene | TIPS-NSO | SPhos Pd G3 (10) | HCO₂Cs | 1,4-Dioxane | 75 | 18 | 85 |
| 2 | p-Fluoro bromobenzene | Tr-NSO | SPhos Pd G3 (10) | HCO₂Cs | 1,4-Dioxane | 75 | 18 | Reduced |
| 3 | Various aryl/alkenyl halides | TIPS-NSO | SPhos Pd G3 (10) | HCO₂Cs | 1,4-Dioxane | 75 | 18 | Good-High |
TIPS-NSO: N-triisopropylsilyl sulfinylamine; Tr-NSO: N-trityl sulfinylamine; SPhos Pd G3: (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate
Rhodium-Catalyzed Asymmetric 1,4-Additions
Chiral N-sulfinyl-based sulfur-olefin ligands in combination with rhodium precursors have been successfully employed in asymmetric 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds.[5][6][7] These reactions proceed with high yields and excellent enantioselectivities, providing access to chiral molecules of significant interest in drug discovery.
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition [7]
| Entry | α,β-Unsaturated Carbonyl | Arylboronic Acid | Ligand | Catalyst Precursor | Solvent | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | N-Cinnamyl sulfinamide | [Rh(C₂H₄)₂Cl]₂ | Dioxane/H₂O | up to 99 | up to 98 |
| 2 | Various enones/esters | Various arylboronics | N-Cinnamyl sulfinamide | [Rh(C₂H₄)₂Cl]₂ | Dioxane/H₂O | High | High |
ee: enantiomeric excess
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes bearing chiral P,N-ligands incorporating a sulfinyl imine moiety have proven to be effective catalysts for the asymmetric hydrogenation of both functionalized and unfunctionalized olefins.[8] This method allows for the synthesis of enantioenriched alkanes with high stereocontrol.
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of Olefins [8]
| Entry | Olefin Substrate | Catalyst System | Solvent | Pressure (atm) | Enantioselectivity (ee %) |
| 1 | Unfunctionalized | [Ir(COD)Cl]₂ / Chiral P,N-sulfinyl imine ligand | CH₂Cl₂ | 50 | up to 94 |
| 2 | Functionalized | [Ir(COD)Cl]₂ / Chiral P,N-sulfinyl imine ligand | CH₂Cl₂ | 50 | High |
COD: 1,5-Cyclooctadiene
Copper-Catalyzed Synthesis of N-Sulfonylamidines
Cationic copper(I) complexes supported by N-heterocyclic carbene (NHC) ligands are efficient catalysts for the three-component synthesis of N-sulfonylamidines from alkynes, sulfonyl azides, and amines.[9][10] This reaction proceeds under mild, aerobic, and solvent-free conditions.
Table 4: Copper-Catalyzed Synthesis of N-Sulfonylamidines [9][10]
| Entry | Alkyne | Sulfonyl Azide | Amine | Catalyst | Conditions | Yield (%) |
| 1 | Phenylacetylene | Tosyl azide | Piperidine | [Cu(IPr)(OH)] / Triazolium salt | Air, Solvent-free, RT | High |
| 2 | Various alkynes | Various azides | Various amines | [Cu(IPr)(OH)] / Triazolium salt | Air, Solvent-free, RT | Good-High |
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of Sulfinamides[1][2]
Materials:
-
Aryl or alkenyl (pseudo)halide (1.0 equiv)
-
N-triisopropylsilyl sulfinylamine (TIPS-NSO) (1.5 equiv)
-
SPhos Pd G3 (10 mol%)
-
Cesium formate (HCO₂Cs) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, SPhos Pd G3, and cesium formate.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add TIPS-NSO via syringe.
-
Seal the tube and heat the reaction mixture at 75 °C for 18 hours with stirring.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfinamide.
General Protocol for Rhodium-Catalyzed Asymmetric 1,4-Addition[7]
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Chiral N-cinnamyl sulfinamide ligand (3.3 mol%)
-
[Rh(C₂H₄)₂Cl]₂ (1.5 mol%)
-
1,4-Dioxane and water (10:1 v/v)
-
Reaction vial
-
Inert atmosphere
Procedure:
-
In a reaction vial, dissolve the chiral N-cinnamyl sulfinamide ligand and [Rh(C₂H₄)₂Cl]₂ in the dioxane/water solvent mixture under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the α,β-unsaturated carbonyl compound and the arylboronic acid to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the enantioenriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Diagrams of Reaction Mechanisms and Workflows
Caption: Workflow and catalytic cycle for Pd-catalyzed sulfinamide synthesis.
Caption: Rhodium-catalyzed asymmetric 1,4-addition overview.
References
- 1. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides [organic-chemistry.org]
- 3. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Semantic Scholar [semanticscholar.org]
- 4. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of N-sulfinyl homoallylic amines as novel sulfinamide-olefin hybrid ligands for asymmetric catalysis: application in Rh-catalyzed enantioselective 1,4-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple N-sulfinyl-based chiral sulfur-olefin ligands for rhodium-catalyzed asymmetric 1,4-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of N-cinnamyl sulfinamides as new sulfur-containing olefin ligands for asymmetric catalysis: achieving structural simplicity with a categorical linear framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Application of P,N-sulfinyl imine ligands to iridium-catalyzed asymmetric hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Aerobic synthesis of N-sulfonylamidines mediated by N-heterocyclic carbene copper(I) catalysts [beilstein-journals.org]
- 10. Aerobic synthesis of N-sulfonylamidines mediated by N-heterocyclic carbene copper(I) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of N-Sulfinylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfinylaniline derivatives are versatile intermediates in the chemical industry, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials. Their reactivity, attributed to the N=S=O functional group, makes them valuable building blocks for the introduction of sulfur and nitrogen moieties into complex molecules. The industrial-scale synthesis of these compounds primarily relies on the reaction of aniline derivatives with thionyl chloride. This document provides detailed application notes and protocols for the scale-up synthesis of various N-sulfinylaniline derivatives, focusing on process efficiency, safety, and product quality.
General Synthesis Pathway
The most common and industrially viable method for the synthesis of N-sulfinylaniline derivatives is the reaction of a primary aniline with thionyl chloride (SOCl₂). The general reaction proceeds as follows:
3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl
This reaction is typically carried out in an inert solvent, and the product is isolated and purified by fractional distillation under reduced pressure.
Experimental Protocols
General Protocol for Kilogram-Scale Synthesis of N-Sulfinylaniline Derivatives
This protocol outlines a general procedure for the synthesis of N-sulfinylaniline derivatives on a kilogram scale. Specific parameters for various derivatives are provided in Table 1.
Materials and Equipment:
-
Glass-lined or stainless steel reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, temperature probe, addition funnel, and a reflux condenser connected to a scrubbing system for acidic gases (HCl and SO₂).
-
Heating and cooling system for the reactor.
-
Vacuum pump and distillation apparatus for fractional distillation.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a respirator with acid gas cartridges.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Solvent and Aniline Charging: Charge the reactor with a suitable inert solvent (e.g., toluene, dichloromethane). Add the substituted aniline to the solvent and stir to dissolve.
-
Cooling: Cool the aniline solution to the specified reaction temperature (typically 0-10 °C).
-
Thionyl Chloride Addition: Slowly add thionyl chloride to the cooled aniline solution via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature within the specified range. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at the specified temperature for the recommended duration. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Work-up:
-
Once the reaction is complete, the reaction mixture will contain the N-sulfinylaniline product and aniline hydrochloride precipitate.
-
Filter the reaction mixture to remove the aniline hydrochloride. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude N-sulfinylaniline by fractional distillation under reduced pressure. Collect the fraction at the specified boiling point and pressure.
-
-
Product Characterization: Characterize the final product by standard analytical techniques (e.g., GC, NMR, IR) to confirm its identity and purity.
Data Presentation
The following table summarizes the key reaction parameters and outcomes for the scale-up synthesis of various N-sulfinylaniline derivatives.
| Derivative | Starting Aniline | Solvent | Aniline:SOCl₂ Molar Ratio | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Boiling Point (°C/mmHg) |
| N-Sulfinylaniline | Aniline | Toluene | 3:1 | 0-5 | 2-3 | 85-90 | >98 | 88-95 / 17-20[1] |
| N-Sulfinyl-4-chloroaniline | 4-Chloroaniline | Dichloromethane | 3:1 | 5-10 | 3-4 | 80-85 | >98 | 110-115 / 15 |
| N-Sulfinyl-4-toluidine | p-Toluidine | Toluene | 3:1 | 0-5 | 2-3 | 88-92 | >98 | 105-110 / 18 |
| N-Sulfinyl-2,6-diethylaniline | 2,6-Diethylaniline | Toluene | 3:1 | 10-15 | 4-5 | 75-80 | >97 | 130-135 / 10 |
| N-Sulfinyl-3-(trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | Dichloromethane | 3:1 | 5-10 | 3-4 | 82-87 | >98 | 95-100 / 12 |
Note: Yields and purity are typical values and may vary depending on the specific reaction conditions and equipment used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the industrial synthesis of N-sulfinylaniline derivatives.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the yield and purity in N-sulfinylaniline synthesis.
References
use of 1-chloro-4-(sulfinylamino)benzene in the synthesis of agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the synthesis of the broad-spectrum phenylpyrazole insecticide, fipronil. While the initial inquiry focused on the use of 1-chloro-4-(sulfinylamino)benzene, a comprehensive literature review did not reveal its direct application as a starting material in the synthesis of fipronil or other major agrochemicals. The primary and most extensively documented synthetic route to fipronil involves the oxidation of a key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-(trifluoromethylthio)pyrazole.
This document outlines the established synthetic pathway to fipronil, providing detailed experimental protocols, quantitative data from cited literature, and visualizations to aid in understanding the process.
Fipronil: Mechanism of Action
Fipronil functions as a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. This blockade prevents the uptake of chloride ions, leading to hyperexcitation and eventual death of the target pest. The selectivity of fipronil for insect GABA receptors over vertebrate receptors contributes to its favorable toxicological profile for mammals.[1]
Synthesis of Fipronil
The most common and industrially relevant synthesis of fipronil involves a multi-step process culminating in the selective oxidation of a sulfide precursor. The overall workflow can be summarized as follows:
Figure 1. Simplified workflow for the synthesis of Fipronil.
Experimental Protocols
The following protocols are derived from patent literature and scientific publications.
Protocol 1: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-(trifluoromethylthio)pyrazole (Sulfide Precursor)
This protocol describes a key step in forming the immediate precursor to fipronil.
-
Reaction Setup: A mixture of 2-chloro-4-trifluoromethylaniline and N-methyl pyrrolidone (NMP) is prepared in chlorobenzene.
-
Chlorination: Sulfuryl chloride is added dropwise to the mixture at 55-60°C over a period of 4 hours. The reaction is maintained at this temperature for an additional 4 hours to yield 2,6-dichloro-4-trifluoromethylaniline.
-
Purification: The resulting 2,6-dichloro-4-trifluoromethylaniline is purified by fractionation under reduced pressure.[2]
-
Cyclization: The purified aniline is then reacted with a cyanoalkyl propionate derivative, such as ethyl-2,3-dicyanopropionate, to form the pyrazole ring structure.[2]
-
Sulfenylation: The pyrazole intermediate is then sulfenylated using a reagent like trifluoromethyl sulfenyl chloride to introduce the trifluoromethylthio group, yielding the sulfide precursor.
Protocol 2: Oxidation of the Sulfide Precursor to Fipronil
This protocol details the final oxidation step to produce fipronil.
-
Reaction Mixture: The sulfide precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-(trifluoromethylthio)pyrazole, is dissolved in a suitable solvent system. A common system involves a mixture of trichloroacetic acid and chlorobenzene, with the addition of boric acid as a corrosion inhibitor.[3]
-
Cooling: The reaction mixture is cooled to 15-20°C.
-
Oxidant Addition: An oxidizing agent, typically 50% aqueous hydrogen peroxide, is added to the cooled mixture. The addition is performed portion-wise to control the reaction temperature.
-
Reaction: The mixture is stirred for an extended period (e.g., 20 hours) to ensure complete oxidation of the sulfide to the sulfoxide (fipronil).
-
Workup and Purification: The crude fipronil is isolated by filtration and then purified by crystallization using a solvent mixture, such as ethyl acetate and chlorobenzene.[2][3]
Quantitative Data
The following table summarizes representative quantitative data from the synthesis of fipronil as reported in the literature.
| Step | Reactants | Oxidizing Agent | Solvent | Yield (%) | Purity (%) | Reference |
| Oxidation | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-(trifluoromethylthio)pyrazole | 50% aq. H₂O₂ | Trichloroacetic acid, Chlorobenzene | 90 | 94 (crude) | [2] |
| Oxidation | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-(trifluoromethylthio)pyrazole | 50% aq. H₂O₂ | Dichloroacetic acid, Trichloroacetic acid, Chlorobenzene | - | >97 (purified) | [3] |
| Purification | Crude Fipronil | - | Ethyl acetate, Chlorobenzene | 80-85 | >98 | [2] |
Signaling Pathway
The primary target of fipronil is the GABA receptor in insects. The following diagram illustrates the mechanism of action.
Figure 2. Mechanism of action of Fipronil on insect neurons.
Conclusion
The synthesis of fipronil is a well-established process in the agrochemical industry. While the specific starting material this compound was not found to be directly involved in the primary synthetic routes, the detailed protocols and data presented here for the established synthesis of fipronil provide valuable information for researchers and professionals in the field. The key to this synthesis is the controlled oxidation of a sulfide precursor to the desired sulfoxide, fipronil. Understanding this pathway is crucial for the efficient and pure production of this important insecticide.
References
Application Notes and Protocols for the Synthesis of Substituted Benzenes from 1-Chloro-4-(sulfinylamino)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a variety of substituted benzenes utilizing 1-chloro-4-(sulfinylamino)benzene as a versatile starting material. The methodologies described herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a valuable building block for the synthesis of diverse aromatic compounds. The presence of a chloro substituent allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The sulfinylamino group (-N=S=O) is an interesting functional group that can influence the reactivity of the aromatic ring and can potentially be transformed into other nitrogen-containing functionalities. This document outlines protocols for the derivatization of this compound to generate biaryls, stilbenes, and diarylamines, which are common motifs in pharmaceuticals and functional materials.
Data Presentation
The following tables summarize the reaction conditions and expected yields for the synthesis of various substituted benzenes from this compound based on established palladium-catalyzed cross-coupling methodologies for similar substrates.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 88-98 |
Table 2: Heck Reaction for the Synthesis of Stilbene Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 18 | 75-85 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 20 | 65-75 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | Cy₂NMe | NMP | 140 | 36 | 50-60 |
Table 3: Buchwald-Hartwig Amination for the Synthesis of Diaryl- and Alkylarylamine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
| 4 | Indole | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 100 | 20 | 70-80 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(sulfinylamino)-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add K₃PO₄ (2.0 mmol), toluene (5 mL), and degassed water (1 mL).
-
Stir the reaction mixture vigorously at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(sulfinylamino)-1,1'-biphenyl.
Protocol 2: General Procedure for the Heck Reaction
This protocol describes the synthesis of 1-(4-(sulfinylamino)phenyl)-2-phenylethene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add DMF (5 mL), styrene (1.5 mmol), and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of N-phenyl-4-(sulfinylamino)aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and NaOt-Bu (1.4 mmol).
-
Outside the glovebox, add this compound (1.0 mmol) and toluene (5 mL) to the tube.
-
Add aniline (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired diarylamine.
Mandatory Visualization
The following diagrams illustrate the general workflows for the described palladium-catalyzed cross-coupling reactions.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Heck Reaction Workflow
Caption: Buchwald-Hartwig Amination Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Sulfinylaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-sulfinylanilines. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this chemical transformation.
Troubleshooting Guide
1. Low or No Product Yield
Question: My reaction has resulted in a very low yield or no N-sulfinylaniline at all. What are the potential causes and how can I rectify this?
Answer:
Several factors can contribute to poor yields in N-sulfinylaniline synthesis. A primary cause is often the quality and stoichiometry of the reactants, as well as the reaction conditions.
-
Moisture Contamination: N-sulfinylanilines are highly sensitive to moisture and can readily hydrolyze back to the starting aniline.[1][2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Incorrect Stoichiometry: The reaction between aniline and thionyl chloride (SOCl₂) typically follows a 3:1 stoichiometry, where two equivalents of aniline act as a base to neutralize the HCl produced.[3] Using an insufficient amount of aniline can lead to an acidic reaction mixture, which may promote side reactions.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control its exothermic nature.[4] Running the reaction at higher temperatures can lead to the formation of undesired byproducts.
-
Purity of Aniline: The purity of the starting aniline is crucial. Impurities can interfere with the reaction and reduce the yield.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas. Use freshly opened or distilled anhydrous solvents.
-
Verify Stoichiometry: Carefully measure the amounts of aniline and thionyl chloride to ensure the correct molar ratio.
-
Control Temperature: Use an ice bath to maintain the reaction temperature between 0 and 5 °C during the addition of thionyl chloride.
-
Use Pure Aniline: If possible, distill the aniline before use to remove any impurities.
2. Formation of a White Precipitate
Question: A significant amount of white precipitate has formed in my reaction flask. What is this solid and will it affect my reaction?
Answer:
The white precipitate is most likely anilinium hydrochloride ([PhNH₃]Cl), which is a byproduct of the reaction between aniline and the hydrochloric acid generated.[3] Its formation is an expected part of the reaction.
While the formation of anilinium hydrochloride is normal, an excessive amount, particularly early in the reaction, might indicate a very fast reaction rate. This can sometimes trap some of the aniline, making it unavailable for the reaction with thionyl chloride.
Mitigation:
-
Slow Addition of Thionyl Chloride: Add the thionyl chloride dropwise to the aniline solution with vigorous stirring. This helps to control the reaction rate and the rate of HCl generation.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to keep the anilinium hydrochloride suspended and prevent clumping, which could trap reactants.
3. Product Decomposes During Workup or Purification
Question: My N-sulfinylaniline product appears to be decomposing during aqueous workup or purification by distillation. How can I prevent this?
Answer:
N-sulfinylanilines are susceptible to both hydrolysis and thermal decomposition.
-
Hydrolysis: As mentioned, these compounds react with water. Any aqueous workup steps should be avoided if possible. If an aqueous wash is necessary, it should be done quickly with cold, deoxygenated water, and the organic layer should be immediately dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Thermal Instability: While purification is often achieved by vacuum distillation, prolonged heating or heating at atmospheric pressure can cause decomposition.
Recommendations for Purification:
-
Vacuum Distillation: Purify the N-sulfinylaniline by fractional distillation under reduced pressure.[4] This allows the distillation to occur at a lower temperature, minimizing thermal decomposition.
-
Avoid Overheating: Use a silicone oil bath for even heating and monitor the temperature closely. Do not heat the distillation flask to dryness, as this can lead to the decomposition of the residue.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of N-sulfinylaniline from aniline and thionyl chloride?
A1: Anhydrous diethyl ether or dichloromethane are commonly used solvents for this reaction.[4] The choice of solvent can influence the reaction rate and ease of workup. It is critical that the solvent is completely dry to prevent hydrolysis of the product.
Q2: How can I confirm the formation of N-sulfinylaniline?
A2: The formation of N-sulfinylaniline can be confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy will show characteristic strong absorption bands for the N=S=O group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry can further confirm the structure.[1][5]
Q3: Are there alternative methods for synthesizing N-sulfinylanilines?
A3: Yes, a more recent method involves the reaction of N-alkyl sulfoximines with in situ generated arynes. This method offers good yields and a broad substrate scope under mild conditions.[6][7]
Q4: What are the main byproducts in the synthesis of N-sulfinylaniline from aniline and thionyl chloride?
A4: The primary byproduct is anilinium hydrochloride.[3] Other potential impurities can include unreacted aniline, and if moisture is present, the hydrolysis product (aniline). Over-reaction with thionyl chloride can potentially lead to sulfonyl derivatives, although this is less common under controlled conditions.[4]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-Sulfinylanilines (Aniline and Thionyl Chloride Method)
| Parameter | Condition | Typical Yield (%) | Reference |
| Solvent | Anhydrous Diethyl Ether | 65-75 | [4] |
| Anhydrous Dichloromethane | 60-70 | [4] | |
| Temperature | 0-5 °C | 70-80 | [4] |
| Room Temperature | 50-60 | General Knowledge | |
| **Stoichiometry (Aniline:SOCl₂) ** | 3:1 | ~75 | [3] |
| 2:1 | Lower, potential for side reactions | General Knowledge |
Table 2: Yields of Substituted o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes
| N-Alkyl Sulfoximine Substituent (R) | Aryne Precursor Substituent (X) | Yield (%) | Reference |
| Methyl | H | 62-96 | [6] |
| Methyl | 4-Fluoro | 46-69 | [6] |
| 5-Pentenyl | H | 42 | [6] |
| Cyclopropyl (part of sulfoximine) | H | 37 | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-Sulfinylaniline from Aniline and Thionyl Chloride
This protocol is based on the classical method for synthesizing N-sulfinylaniline.
Materials:
-
Aniline (freshly distilled)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and distillation apparatus.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add freshly distilled aniline (3.0 equivalents) to anhydrous diethyl ether.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. A white precipitate of anilinium hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the anilinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and the washings. Remove the solvent under reduced pressure.
-
Purify the crude N-sulfinylaniline by vacuum distillation (boiling point: 88–95 °C at 17–20 mmHg) to obtain a straw-colored liquid.[3]
Visualizations
References
- 1. Synthesis and characterization of o-fluorosulfinylaniline. A comparative vibrational study of fluorinated sulfinylaniline series - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 1-chloro-4-(sulfinylamino)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-4-(sulfinylamino)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis is typically achieved through the reaction of 4-chloroaniline with thionyl chloride (SOCl₂). The general stoichiometry for the reaction of an aniline with thionyl chloride is:
3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl
This indicates that for every mole of the desired N-sulfinylamine (ArNSO) produced, two moles of the starting aniline are consumed to form the hydrochloride salt as a byproduct.[1]
Q2: What are the most common side reactions and byproducts in this synthesis?
The primary side reactions and byproducts to be aware of are:
-
Formation of 4-chloroaniline hydrochloride: As indicated by the stoichiometry of the reaction, a significant portion of the starting material, 4-chloroaniline, is converted into its hydrochloride salt. This is typically the most abundant byproduct.
-
Hydrolysis of the product: this compound is sensitive to moisture. Any water present in the reactants or solvent, or exposure to atmospheric moisture during workup, will lead to the hydrolysis of the product back to 4-chloroaniline. The reactivity of N-sulfinylamines towards water is increased by electron-withdrawing substituents like the chloro group.
-
Formation of colored impurities: The use of excess thionyl chloride, while often employed to drive the reaction to completion, can lead to the formation of colored, tar-like substances. The exact nature of these impurities is often complex and not well-defined.
-
Thermal decomposition: N-sulfinylanilines can be thermally unstable. Excessive heating during the reaction or purification can lead to decomposition, resulting in a lower yield and the formation of complex side products.
Q3: What are the key considerations for a successful synthesis?
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture to prevent hydrolysis of the product.
-
Stoichiometry Control: Careful control of the ratio of 4-chloroaniline to thionyl chloride is important. While a slight excess of thionyl chloride is often used, a large excess should be avoided to minimize the formation of colored impurities.
-
Temperature Control: The reaction should be performed at a controlled temperature to avoid thermal decomposition of the product.
-
Efficient Removal of Excess Thionyl Chloride: Excess thionyl chloride should be removed under reduced pressure after the reaction is complete, as its presence can complicate the purification process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Incomplete reaction. 2. Hydrolysis of the product during reaction or workup. 3. Loss of product during purification. | 1. Ensure sufficient reaction time and appropriate temperature. Consider a slight excess of thionyl chloride. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use. 3. Optimize the purification method. If using distillation, ensure the vacuum is adequate and the temperature is not too high. |
| Product is contaminated with 4-chloroaniline | 1. Incomplete reaction. 2. Hydrolysis of the product. | 1. Increase the reaction time or consider a slight increase in the amount of thionyl chloride. 2. Review the experimental setup and workup procedure to eliminate sources of moisture. |
| Product is dark-colored or contains tar-like impurities | 1. Use of a large excess of thionyl chloride. 2. Reaction temperature was too high, leading to decomposition. | 1. Reduce the excess of thionyl chloride to the minimum required for complete conversion. 2. Perform the reaction at a lower temperature. Monitor the reaction progress to avoid prolonged heating. |
| Difficulty in removing 4-chloroaniline hydrochloride | The salt is often a solid that precipitates from the reaction mixture. | The hydrochloride salt can typically be removed by filtration of the reaction mixture before the removal of the solvent and excess thionyl chloride. |
Experimental Protocols
General Experimental Protocol for the Synthesis of N-Sulfinylanilines
-
Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Reagents:
-
4-chloroaniline (ensure it is dry)
-
Thionyl chloride (freshly distilled if necessary)
-
Anhydrous inert solvent (e.g., benzene, toluene, or dichloromethane)
-
-
Procedure:
-
Dissolve 4-chloroaniline in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 0.33 to 0.5 molar equivalents relative to the aniline) to the stirred solution via the dropping funnel. The reaction is exothermic and will produce HCl and SO₂ gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (this will depend on the specific aniline and should be determined by monitoring the reaction, e.g., by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature. The 4-chloroaniline hydrochloride will have precipitated.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the precipitated 4-chloroaniline hydrochloride.
-
Remove the solvent and excess thionyl chloride from the filtrate by distillation under reduced pressure.
-
The crude this compound can then be purified by vacuum distillation.
-
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Purification of 1-chloro-4-(sulfinylamino)benzene by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-chloro-4-(sulfinylamino)benzene via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
A1: this compound is a thermally sensitive compound. Attempting to distill it at atmospheric pressure would require high temperatures, which could lead to decomposition, reduced yield, and the formation of impurities.[1][2] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower, safer temperature, thereby preserving the integrity of the compound.[2][3]
Q2: What is the estimated boiling point of this compound under vacuum?
Q3: What are the primary safety concerns when distilling this compound?
A3: The primary safety concerns include:
-
Thermal Decomposition: Overheating can lead to the release of toxic gases such as sulfur oxides and nitrogen oxides.
-
Implosion: Using glassware with cracks or imperfections under vacuum can lead to implosion. Always inspect glassware thoroughly before use.[3]
-
Exposure: this compound and its potential decomposition products may be hazardous. Handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Sulfur Compounds: Sulfur-containing compounds can have unpleasant odors and may be toxic. Ensure proper containment and waste disposal.[5]
Q4: Can I use a standard distillation setup for this procedure?
A4: A standard simple distillation setup can be adapted for vacuum distillation. However, it is critical to use glassware rated for vacuum applications and to ensure all connections are properly sealed to maintain a stable vacuum.[3][6] A short-path distillation apparatus is often preferred for high-boiling and sensitive compounds to minimize travel distance for the vapor.
Troubleshooting Guides
Below are common issues encountered during the vacuum distillation of this compound and their potential solutions.
Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum
| Symptom | Possible Cause | Solution |
| Vacuum gauge reading is too high or fluctuates. | Leaks in the system. | Check all glass joints, tubing connections, and the vacuum pump seal. Apply a thin, even layer of vacuum grease to all ground glass joints.[7][8] |
| Inefficient vacuum pump. | Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or has been in use for an extended period.[7] | |
| Leaking stopcocks. | Ensure stopcocks are properly greased and seated. |
Issue 2: Product Decomposition or Darkening
| Symptom | Possible Cause | Solution |
| The distilling liquid or distillate is dark in color. | The distillation temperature is too high. | Improve the vacuum to further lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.[9] |
| Prolonged heating. | Complete the distillation as quickly as possible without compromising separation efficiency. | |
| Presence of impurities that catalyze decomposition. | Consider a pre-purification step, such as washing with a mild base or filtering through a short plug of silica gel, to remove acidic impurities. |
Issue 3: Bumping or Uncontrolled Boiling
| Symptom | Possible Cause | Solution |
| The liquid in the distillation flask boils violently and splashes. | Superheating of the liquid. | Use a magnetic stir bar to ensure smooth and even boiling.[10] Alternatively, a fine capillary (ebulliator) can be used to introduce a steady stream of bubbles. |
| Applying vacuum too quickly to a hot liquid. | Always apply the vacuum gradually to a cool liquid.[10] |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (recommended)
-
Vacuum gauge
-
Vacuum grease
-
Clamps and stands
Methodology:
-
Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could cause it to fail under vacuum.[3]
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Lightly grease all ground-glass joints.
-
Secure all components with clamps.
-
Connect the condenser to a cold water source.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Begin stirring the crude material.
-
Gradually apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Observe the temperature at which the liquid begins to condense on the thermometer bulb. This is the boiling point at the recorded pressure.
-
Collect the fraction that distills over at a constant temperature. This is the purified product.
-
Discard any initial low-boiling fractions (forerun) and stop the distillation before all the material in the distillation flask has evaporated to avoid overheating the residue.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the system to atmospheric pressure. Introducing air to a hot system can cause an explosion.[10]
-
Disassemble the apparatus and collect the purified product from the receiving flask.
-
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
References
- 1. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. welloneupe.com [welloneupe.com]
- 4. slovnaft.sk [slovnaft.sk]
- 5. teck.com [teck.com]
- 6. Purification [chem.rochester.edu]
- 7. njhjchem.com [njhjchem.com]
- 8. beakerandwrench.com [beakerandwrench.com]
- 9. njhjchem.com [njhjchem.com]
- 10. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling N-sulfinylamine reagents, focusing on their acute sensitivity to moisture. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of N-sulfinylamine reagents in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Moisture contamination: N-sulfinylamines readily hydrolyze in the presence of water, rendering them inactive.[1] | Rigorously dry all glassware, solvents, and reagents. Work under a positive pressure of an inert gas (e.g., argon or nitrogen).[2][3][4] |
| Degraded reagent: The N-sulfinylamine reagent may have decomposed upon storage. | Use a freshly opened bottle or a reagent that has been stored under strictly anhydrous and inert conditions. Some N-sulfinylamines are known to decompose even when stored under an inert atmosphere.[1] | |
| Incorrect reaction temperature: Many reactions involving N-sulfinylamines require specific, often low, temperatures to proceed efficiently.[5][6] | Optimize the reaction temperature. For instance, reactions with organometallic reagents are often conducted at -78 °C.[6] | |
| Formation of unexpected byproducts | Hydrolysis of the N-sulfinylamine: The primary byproduct of hydrolysis is the corresponding amine and sulfur dioxide. | Implement stringent anhydrous techniques as mentioned above. |
| Side reactions with protic solvents: Residual protic solvents (e.g., alcohols, water) will react with and consume the N-sulfinylamine. | Ensure all solvents are thoroughly dried and deoxygenated.[7] | |
| Inconsistent results between batches | Variable moisture content: Inconsistent drying of apparatus or solvents can lead to varying levels of moisture contamination. | Standardize your drying procedures. Use a consistent method for drying solvents, such as distillation from an appropriate drying agent or passing through a column of activated alumina.[8] |
| Atmospheric exposure during handling: Even brief exposure to air can introduce significant moisture. | Handle all reagents and set up reactions within a glovebox or using Schlenk line techniques.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of moisture contamination in my N-sulfinylamine reaction?
A1: While there are no universal colorimetric indicators for moisture in N-sulfinylamine reactions, indirect signs may include a cloudy or heterogeneous reaction mixture when it is expected to be clear, or the precipitation of insoluble byproducts. Some N-sulfinylamines are reported to fume in moist air.[1] The most reliable method for determining moisture content in your solvents is through Karl Fischer titration.
Q2: How can I be certain my glassware is sufficiently dry?
A2: Laboratory glassware contains a thin film of adsorbed moisture that can be removed by heating in an oven at a minimum of 125°C overnight.[2][4] The hot glassware should then be cooled in a moisture-free environment, such as a desiccator or under a stream of dry inert gas.[2][4] Assembling the apparatus while still hot and flushing with an inert gas is a highly effective method.[2][4]
Q3: What is the best way to handle and dispense N-sulfinylamine reagents?
A3: N-sulfinylamine reagents should be handled exclusively under an inert atmosphere, such as in a glovebox or using a Schlenk line.[3] For liquid reagents, use a dry, gas-tight syringe that has been purged with inert gas.[2][9] Solid reagents should be weighed and dispensed within a glovebox.
Q4: My N-sulfinylamine reagent is a solid. How should I handle it?
A4: Solid N-sulfinylamine reagents should be handled in a glovebox with a dry, inert atmosphere. Weighing the reagent in the open air is strongly discouraged due to rapid absorption of atmospheric moisture.
Q5: Can I use a drying tube to protect my reaction from moisture?
A5: While drying tubes containing desiccants like calcium chloride can prevent bulk moisture from entering, they are not sufficient to protect highly moisture-sensitive reactions from atmospheric water vapor.[4] For reactions with N-sulfinylamines, a positive pressure of an inert gas vented through a bubbler is essential.[2][4]
Data Presentation
| Water Content in Solvent (ppm) | Approximate Stoichiometric Water (mol% relative to a 1M reagent) | Expected Impact on a 1:1 Stoichiometric Reaction | Potential Observed Yield |
| 10 | 0.00055 | Negligible impact on stoichiometry. | >95% |
| 50 | 0.00277 | Minor consumption of the reagent. | 90-95% |
| 100 | 0.00555 | Noticeable decrease in yield due to reagent quenching. | 80-90% |
| 250 | 0.01387 | Significant reagent loss, potentially impacting reaction kinetics. | 60-80% |
| 500 | 0.02775 | Severe impact on yield; reaction may not go to completion. | <60% |
| 1000 (0.1%) | 0.05550 | Drastic reduction in yield; potential for complete reaction failure. | 0-40% |
This table provides an illustrative example of the potential impact of water on a moisture-sensitive reaction. Actual results will vary depending on the specific N-sulfinylamine reagent, reaction stoichiometry, and conditions.
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction Under Anhydrous Conditions
This protocol outlines the essential steps for preparing and running a reaction with N-sulfinylamine reagents.
1. Glassware Preparation:
- Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.) and dry in an oven at >125°C for at least 4 hours, preferably overnight.[2][4]
- Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.
2. Solvent Preparation:
- Use commercially available anhydrous solvents packaged under an inert atmosphere.
- Alternatively, dry solvents using appropriate methods. For example, tetrahydrofuran (THF) and diethyl ether can be dried by distillation from sodium/benzophenone, while dichloromethane can be distilled from calcium hydride.[7]
- Store dried solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.
3. Reagent Transfer:
- Liquids: Use a clean, oven-dried syringe and needle. Purge the syringe with inert gas before drawing up the reagent. Transfer the liquid through a rubber septum into the reaction vessel.[2][9]
- Solids: Perform all transfers of solid N-sulfinylamine reagents inside a glovebox.
4. Reaction Execution:
- Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the reaction apparatus to a bubbler.[2][4]
- Control the reaction temperature as required using an appropriate cooling bath (e.g., ice-water, dry ice/acetone).
Protocol 2: Monitoring Moisture Content using Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content of solvents and reagents.[2]
1. Apparatus:
- A commercial Karl Fischer titrator (volumetric or coulometric).
2. Procedure (Volumetric Titration):
- The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol).
- The solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.
- A known quantity of the sample (solvent or a solution of the N-sulfinylamine reagent) is injected into the vessel.
- The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
- The volume of titrant consumed is used to calculate the water content of the sample.
Visualizations
Caption: Workflow for handling moisture-sensitive N-sulfinylamine reagents.
Caption: Troubleshooting logic for reactions involving N-sulfinylamine reagents.
References
- 1. aai.solutions [aai.solutions]
- 2. Karl Fischer water content titration - Scharlab [scharlab.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. chemistry-online.com [chemistry-online.com]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How does water affect Grignard reagents? | Filo [askfilo.com]
- 9. chromres.com [chromres.com]
preventing hydrolysis of 1-chloro-4-(sulfinylamino)benzene during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-4-(sulfinylamino)benzene, with a focus on preventing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows the presence of 4-chloroaniline after workup. What is the likely cause?
A1: The presence of 4-chloroaniline is a strong indicator that your product, this compound, has undergone hydrolysis. This reaction is typically caused by exposure to water during the workup procedure. The N-sulfinylamino group is susceptible to cleavage, yielding the corresponding aniline.
Q2: Why is this compound particularly sensitive to hydrolysis?
A2: N-Sulfinylamines, in general, are sensitive to moisture. The reactivity of the N=S=O group towards water is enhanced by the presence of electron-withdrawing substituents on the aromatic ring. The chloro group at the para position of this compound is electron-withdrawing, which makes the sulfur atom more electrophilic and thus more prone to nucleophilic attack by water.
Q3: Can I use a standard aqueous workup for reactions involving this compound?
A3: A standard aqueous workup with large amounts of water and without careful control of exposure time is not recommended due to the high risk of hydrolysis. If an aqueous workup is necessary, it should be performed rapidly at low temperatures and with a subsequent brine wash to efficiently remove dissolved water from the organic phase.
Q4: What is a "brine wash" and how does it help prevent hydrolysis?
A4: A brine wash involves washing the organic layer with a saturated aqueous solution of sodium chloride (NaCl)[1][2][3]. This is done after initial washes with water or other aqueous solutions. The high salt concentration in brine reduces the solubility of water in the organic solvent, effectively pulling water out of the organic layer and into the aqueous phase[1][3]. This dehydration step is crucial for minimizing hydrolysis of sensitive compounds like this compound before final drying with an anhydrous salt.
Q5: What are the best drying agents to use for solutions containing this compound?
A5: Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are commonly used drying agents. Magnesium sulfate is generally more efficient and faster at removing water, but it is slightly acidic. Sodium sulfate is neutral but slower and less efficient. For sensitive substrates, ensuring the organic solution is thoroughly dried is critical.
Q6: I suspect my product is hydrolyzing on the silica gel column during purification. What can I do?
A6: Hydrolysis on silica gel can occur if the silica gel is not completely dry or if the eluent contains water. To mitigate this, use oven-dried silica gel and anhydrous solvents for chromatography. It can also be beneficial to co-evaporate the crude product with toluene before loading it onto the column to azeotropically remove residual water.
Q7: Are there any alternatives to a traditional aqueous workup to completely avoid hydrolysis?
A7: Yes, a fully anhydrous workup is the best approach to prevent hydrolysis. This involves quenching the reaction with a non-aqueous reagent (e.g., anhydrous acid or base in an organic solvent), followed by filtration to remove any precipitated salts, and then removal of the solvent under reduced pressure. This method avoids any contact with water.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the hydrolysis of this compound during experimental workup.
Diagram: Troubleshooting Decision Tree for Hydrolysis
Caption: Troubleshooting decision tree for identifying sources of hydrolysis.
Data on Workup Conditions
| Workup Parameter | Condition | Risk of Hydrolysis | Rationale |
| Workup Type | Standard Aqueous | High | Direct and prolonged contact with water, the reactant for hydrolysis. |
| Modified Aqueous with Brine Wash | Moderate | Brine wash significantly reduces the amount of dissolved water in the organic phase before final drying[1][2][3]. | |
| Fully Anhydrous | Low | Avoids contact with water altogether. | |
| pH of Aqueous Wash | Acidic (e.g., dilute HCl) | High | Acid can catalyze the hydrolysis of the N-sulfinylamino group. |
| Neutral (e.g., water) | Moderate | Hydrolysis can still occur, although potentially at a slower rate than with acid or base catalysis. | |
| Basic (e.g., sat. NaHCO3) | High | Base can also catalyze the hydrolysis of the N-sulfinylamino group. | |
| Temperature | Room Temperature or Above | High | Higher temperatures increase the rate of the hydrolysis reaction. |
| 0 °C or Below | Low | Lower temperatures significantly slow down the rate of hydrolysis. | |
| Drying Agent | Insufficient Amount or Time | Moderate to High | Incomplete removal of water from the organic solvent will lead to hydrolysis over time. |
| Thorough Drying (e.g., MgSO4) | Low | Efficient removal of residual water minimizes the potential for hydrolysis. |
Experimental Protocols
Protocol 1: Hydrolysis-Minimizing Aqueous Workup
This protocol is designed to reduce the risk of hydrolysis when an aqueous workup is necessary.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled quenching solution (e.g., saturated aqueous NH4Cl or water) with vigorous stirring.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform the extraction.
-
Washing (if necessary): If acidic or basic impurities need to be removed, wash the organic layer quickly with a minimal amount of pre-chilled dilute acid or base.
-
Brine Wash: Immediately wash the organic layer with saturated aqueous NaCl (brine). This will help to remove the bulk of the dissolved water.
-
Drying: Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Ensure that the drying agent is free-flowing and not clumped together, which indicates that all the water has been absorbed.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh anhydrous solvent. Concentrate the combined organic filtrates under reduced pressure.
Protocol 2: Fully Anhydrous Workup
This protocol is recommended for reactions where the product is highly sensitive to hydrolysis or when the highest possible purity is required.
-
Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by adding a stoichiometric amount of an anhydrous reagent. For example, if the reaction contains excess organolithium reagent, a solution of an anhydrous acid like acetic acid in THF can be added.
-
Precipitation and Filtration: Any salts formed during the quenching process will precipitate out of the organic solvent. Remove these salts by filtration through a pad of Celite®.
-
Solvent Removal: The filtrate, which contains the desired product in the organic solvent, can then be concentrated under reduced pressure to yield the crude product.
-
Purification: If further purification is needed, use anhydrous solvents and oven-dried silica gel for chromatography.
Diagram: Experimental Workflow Comparison
Caption: Comparison of aqueous and anhydrous workup workflows.
Signaling Pathways and Mechanisms
The hydrolysis of this compound proceeds via nucleophilic attack of water on the sulfur atom of the N-sulfinylamino group. The reaction can be catalyzed by both acid and base.
Diagram: Proposed Mechanism of Hydrolysis
Caption: Proposed mechanism for the hydrolysis of this compound.
References
identification of impurities in 1-chloro-4-(sulfinylamino)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-4-(sulfinylamino)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the reaction of 4-chloroaniline with thionyl chloride (SOCl₂).[1][2] In this reaction, the amino group of 4-chloroaniline nucleophilically attacks the sulfur atom of thionyl chloride, leading to the formation of the N-sulfinylamino group and the elimination of hydrogen chloride.
Q2: What are the most common impurities I might encounter in this synthesis?
While a definitive impurity profile can be method-dependent, several common impurities can be anticipated based on the reactants and reaction conditions:
-
Unreacted 4-chloroaniline: Incomplete reaction can lead to the presence of the starting material in the final product.
-
4,4'-Dichloroazoxybenzene and 4,4'-Dichloroazobenzene: These can form from side reactions of the aniline starting material, particularly if oxidative conditions are present.
-
Hydrolysis Product (4-chloroaniline): this compound is sensitive to moisture and can hydrolyze back to 4-chloroaniline, especially during workup or storage if anhydrous conditions are not maintained.[2][3]
-
Polymeric Materials: Anilines can be prone to polymerization, which may result in the formation of intractable brown tars, especially at elevated temperatures.
-
Di-substituted Sulfinamide: A potential, though less common, byproduct could be the corresponding di-substituted sulfinamide, arising from the reaction of the product with another molecule of 4-chloroaniline.
Q3: My reaction mixture has turned dark brown/black. Is this normal, and how can I purify my product?
The formation of a dark-colored reaction mixture is a common observation in reactions involving anilines and thionyl chloride. This is often attributed to the formation of minor polymeric byproducts or other colored impurities. While a color change is expected, an excessively dark or tarry mixture may indicate more significant side reactions.
Purification can typically be achieved by:
-
Distillation under reduced pressure: This is often effective for removing less volatile impurities.
-
Column chromatography on silica gel: This can be used to separate the desired product from both more and less polar impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be co-spotted with the 4-chloroaniline starting material on a silica gel TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The product, this compound, is expected to be less polar than the starting aniline.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Use of wet reagents or solvents. | 1. Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Monitor by TLC. 2. Perform the workup at a low temperature and avoid prolonged exposure to aqueous conditions. 3. Use freshly distilled thionyl chloride and anhydrous solvents. Dry the 4-chloroaniline before use if necessary. |
| Product is contaminated with starting material (4-chloroaniline) | 1. Insufficient amount of thionyl chloride. 2. Reaction not run to completion. | 1. Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents). 2. Increase the reaction time or temperature, monitoring by TLC. |
| Formation of a large amount of dark, insoluble material (tar) | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. | 1. Run the reaction at a lower temperature. The reaction of anilines with thionyl chloride is often exothermic. 2. Use purified 4-chloroaniline and freshly distilled thionyl chloride. |
| Product decomposes upon storage | 1. Presence of moisture. 2. Exposure to light or air. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. 2. Store in an amber vial to protect from light. |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-chloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (or another suitable anhydrous solvent like toluene or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), dissolve 4-chloroaniline (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. The addition is exothermic and will be accompanied by the evolution of HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Analytical Methodologies for Impurity Identification
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid)
-
Solvent B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
-
-
Gradient: A starting composition of 60% A and 40% B, ramping to 10% A and 90% B over 15-20 minutes can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the product and potential impurities absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
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Ramp to 280 °C at 10-15 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Expected Analytical Signature |
| 4-chloroaniline | Cl-C₆H₄-NH₂ | 127.57 | A more polar peak in HPLC compared to the product. A distinct mass spectrum in GC-MS. |
| 4,4'-Dichloroazoxybenzene | Cl-C₆H₄-N(O)=N-C₆H₄-Cl | 267.11 | A less polar, colored compound. Detectable by HPLC and GC-MS. |
| 4,4'-Dichloroazobenzene | Cl-C₆H₄-N=N-C₆H₄-Cl | 251.11 | A less polar, colored compound. Detectable by HPLC and GC-MS. |
| Di-(4-chlorophenyl)sulfinamide | (Cl-C₆H₄)₂NS(O)H | 300.20 | A higher molecular weight byproduct, likely less volatile and more polar than the product. Detectable by HPLC-MS. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.
References
Technical Support Center: Optimizing Reactions with N-Sulfinylanilines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-sulfinylanilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your reactions involving these versatile reagents.
Frequently Asked Questions (FAQs)
Q1: What are N-sulfinylanilines and why are they useful in organic synthesis?
A1: N-sulfinylanilines are organosulfur compounds with the general formula Ar-N=S=O. They are valuable intermediates in organic synthesis, primarily used as dienophiles in hetero-Diels-Alder reactions to construct sulfur- and nitrogen-containing heterocyclic compounds.[1][2] They can also react with a variety of nucleophiles. The reactivity of the N=S=O group makes them useful building blocks for creating complex molecules.
Q2: How are N-sulfinylanilines typically synthesized?
A2: The most common method for synthesizing N-sulfinylanilines is the reaction of a primary aniline with thionyl chloride (SOCl₂).[1][3][4] The general stoichiometry for this reaction is: 3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl[3]
Q3: My N-sulfinylaniline reagent is a yellow-orange oil. Is it pure?
A3: N-sulfinylaniline is typically a straw-colored or yellowish oil.[3][5] While color can be an indicator of purity, it is not a definitive measure. Impurities from the synthesis, such as unreacted aniline or byproducts from side reactions, can also be colored. It is recommended to purify the N-sulfinylaniline, for example by vacuum distillation, before use.[5]
Q4: How should I handle and store N-sulfinylanilines?
A4: N-sulfinylanilines are sensitive to moisture and can hydrolyze.[6] Therefore, they should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. All glassware and solvents used in reactions with N-sulfinylanilines should be anhydrous.
Troubleshooting Guide: Low Reaction Yields
Low yields are a common issue in organic synthesis. This guide addresses specific problems you might encounter when working with N-sulfinylanilines.
Problem 1: Low yield in the synthesis of N-sulfinylaniline.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring it using an appropriate technique (e.g., TLC, GC, or NMR). You may need to increase the reaction time or temperature. |
| Hydrolysis of thionyl chloride or N-sulfinylaniline | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[6] |
| Side reactions | The reaction of primary amines with thionyl chloride can sometimes lead to the formation of other products.[4][7] Using the correct stoichiometry and controlling the reaction temperature can help minimize side reactions. |
| Loss during workup and purification | N-sulfinylanilines are often purified by vacuum distillation.[5] Ensure your distillation setup is efficient to minimize loss of product. |
Problem 2: Low yield in a Diels-Alder reaction involving an N-sulfinylaniline.
| Possible Cause | Suggested Solution |
| Low reactivity of the N-sulfinylaniline | N-sulfinylanilines are generally less reactive dienophiles compared to other N-sulfinyl compounds.[2] Consider using a Lewis acid catalyst to increase the reactivity of the dienophile. |
| Unfavorable reaction conditions | Optimize the reaction conditions, including solvent, temperature, and reaction time. The choice of solvent can significantly impact the reaction rate and yield. |
| Decomposition of the N-sulfinylaniline | Due to their moisture sensitivity, the N-sulfinylaniline may be degrading during the reaction. Ensure all components of the reaction are anhydrous. |
| Product inhibition or decomposition | The Diels-Alder adduct may be unstable under the reaction conditions. Monitor the reaction progress and consider stopping it before significant decomposition occurs. |
Data Presentation: Optimizing Diels-Alder Reaction Conditions
The following tables provide illustrative data on how different parameters can affect the yield of a typical Diels-Alder reaction between an N-sulfinylaniline and a diene. Please note that these are representative examples and optimal conditions will vary depending on the specific substrates used.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Yield (%) |
| Toluene | 2.4 | 65 |
| Dichloromethane | 9.1 | 75 |
| Acetonitrile | 37.5 | 50 |
| Diethyl Ether | 4.3 | 60 |
Higher polarity solvents do not always lead to higher yields and can sometimes promote side reactions.
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Typical Yield (%) |
| 0 | 55 |
| 25 (Room Temp.) | 70 |
| 50 | 80 |
| 80 | 75 (decomposition may occur) |
Higher temperatures generally increase the reaction rate, but can also lead to decomposition of reactants or products.
Table 3: Effect of Lewis Acid Catalyst on Reaction Yield
| Lewis Acid | Catalyst Loading (mol%) | Typical Yield (%) |
| None | 0 | 40 |
| BF₃·OEt₂ | 10 | 85 |
| AlCl₃ | 10 | 90 |
| ZnCl₂ | 10 | 75 |
| Cu(OTf)₂ | 10 | 88 |
Lewis acids can significantly enhance the rate and yield of Diels-Alder reactions with N-sulfinylanilines.[8]
Experimental Protocols
Protocol 1: Synthesis of N-Sulfinylaniline
This protocol describes the general procedure for the synthesis of N-sulfinylaniline from aniline and thionyl chloride.[3]
Materials:
-
Aniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or benzene
-
Anhydrous pyridine (optional, as a base)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Dissolve aniline in anhydrous diethyl ether or benzene and add it to the flask.
-
Cool the flask in an ice bath.
-
Add a solution of thionyl chloride in the same anhydrous solvent dropwise to the stirred aniline solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture and filter off the aniline hydrochloride salt that has precipitated.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude N-sulfinylaniline by vacuum distillation.[5]
Protocol 2: Diels-Alder Reaction of N-Sulfinylaniline with a Diene
This protocol provides a general method for the [4+2] cycloaddition of an N-sulfinylaniline with a conjugated diene.[2]
Materials:
-
N-Sulfinylaniline
-
Conjugated diene (e.g., cyclopentadiene, isoprene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
Dissolve the N-sulfinylaniline in the anhydrous solvent and add it to the flask.
-
If using a Lewis acid catalyst, add it to the solution and stir for 10-15 minutes at the desired temperature.
-
Add the diene to the reaction mixture. If the diene is a gas, it can be bubbled through the solution.
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction (if a Lewis acid was used) by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
References
- 1. Sulfinylamine - Wikipedia [en.wikipedia.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thionyl chloride- a Sulfinyl Halide_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
strategies to avoid over-reaction of 1-chloro-4-(sulfinylamino)benzene
Welcome to the technical support center for 1-chloro-4-(sulfinylamino)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this compound. Our aim is to help you mitigate potential over-reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive characteristics?
This compound is an aromatic sulfinylamine. The key to its reactivity lies in the N=S=O functional group. The sulfur atom is electrophilic, making the compound susceptible to attack by nucleophiles. It can also participate as a dienophile in Diels-Alder reactions. The chloro-substituent on the benzene ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the sulfinylamino moiety.
Q2: What does "over-reaction" of this compound refer to?
"Over-reaction" is a broad term that can encompass several undesirable outcomes during a chemical transformation. For this compound, this can include:
-
Hydrolysis: Unwanted reaction with water, leading to the decomposition of the starting material.
-
Thermal Decomposition: Degradation of the compound at elevated temperatures, resulting in byproducts.
-
Uncontrolled Cycloaddition: Formation of undesired stereoisomers (exo/endo) or side products in Diels-Alder reactions.
-
Lewis Acid-Induced Side Reactions: Decomposition or polymerization catalyzed by Lewis acids.
-
Polymerization/Oligomerization: Self-reaction of the molecule to form higher molecular weight species.
Q3: How susceptible is this compound to hydrolysis, and how can I prevent it?
N-sulfinylanilines are known to be sensitive to moisture, though generally more stable than their aliphatic counterparts. Hydrolysis leads to the formation of 4-chloroaniline and sulfur dioxide.
Prevention Strategies:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are free from moisture.
-
Avoid Protic Solvents: Whenever possible, avoid protic solvents unless they are a required reagent.
-
Prompt Use: Use the compound promptly after synthesis or purification.
| Parameter | Recommendation | Rationale |
| Atmosphere | Nitrogen or Argon | Prevents contact with atmospheric moisture. |
| Solvents | Anhydrous grade | Minimizes water content in the reaction mixture. |
| Glassware | Flame- or oven-dried | Removes adsorbed moisture from surfaces. |
| Storage | Under inert gas, sealed container | Long-term stability. |
Q4: What is the thermal stability of this compound?
| Condition | Potential Outcome | Recommendation |
| Elevated Temperature | Decomposition, byproduct formation | Determine the minimum temperature for the desired reaction through small-scale trials. |
| Prolonged Heating | Increased decomposition | Monitor reaction progress and minimize reaction time. |
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
This is a common issue that can arise from several factors related to the stability and reactivity of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Multiple Products in Diels-Alder Reactions
When using this compound as a dienophile in a Diels-Alder reaction, the formation of a mixture of endo and exo diastereomers is a common challenge.
Strategies for Controlling Stereoselectivity:
-
Temperature Control: Diels-Alder reactions are often reversible at higher temperatures. The endo product is typically the kinetic product (formed faster at lower temperatures), while the exo product is often the thermodynamically more stable product.[1][2][3]
-
To favor the endo product: Run the reaction at lower temperatures for a longer period.
-
To favor the exo product: Run the reaction at a higher temperature to allow the reaction to reach thermodynamic equilibrium.[3]
-
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the Diels-Alder reaction. However, the choice of Lewis acid is critical to avoid decomposition of the N-sulfinylamine.
| Parameter | Effect on Selectivity | Recommendation |
| Temperature | Lower T favors kinetic (often endo) product. Higher T favors thermodynamic (exo) product.[1][3] | For endo, run at 0 °C or below. For exo, reflux in a suitable solvent, but monitor for decomposition. |
| Lewis Acid | Can enhance endo selectivity and increase reaction rate. | Screen mild Lewis acids like ZnCl₂, MgBr₂, or Sc(OTf)₃. Avoid strong, protic acids. |
| Solvent | Can influence transition state energies. | Less polar solvents often favor the kinetic product. |
Logical Relationship for Stereocontrol:
Caption: Decision path for controlling stereoselectivity.
Issue 3: Evidence of Polymerization or Darkening of the Reaction Mixture
The appearance of a dark color or insoluble material can indicate polymerization or decomposition.
Possible Causes and Solutions:
-
Cause: Trace amounts of water or protic impurities can initiate polymerization.
-
Solution: Rigorously dry all solvents, reagents, and glassware.
-
-
Cause: The N-sulfinylamine itself can be unstable, especially if not pure.
-
Solution: Purify the this compound by distillation or chromatography immediately before use. Store under an inert atmosphere at low temperature.
-
-
Cause: Inappropriate Lewis acid or reaction temperature.
-
Solution: Use milder Lewis acids and the lowest effective reaction temperature.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is based on the general synthesis of N-sulfinylanilines.[4]
Materials:
-
4-chloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 4-chloroaniline in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Slowly add thionyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Filter the reaction mixture under an inert atmosphere to remove the precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a yellowish oil.
Experimental Workflow:
Caption: Synthesis workflow for this compound.
Protocol 2: Controlled Diels-Alder Reaction to Favor the Kinetic (Endo) Product
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene)
-
Anhydrous dichloromethane
-
Mild Lewis acid (optional, e.g., ZnCl₂)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound in anhydrous dichloromethane.
-
If using a Lewis acid, add it at this stage and stir for 15 minutes at the reaction temperature.
-
Cool the solution to the desired low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the diene (1.0-1.2 equivalents) dropwise.
-
Maintain the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used) or proceed directly to workup.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Disclaimer: The information provided in this technical support guide is for guidance purposes only and is based on general principles of organic chemistry and the known reactivity of N-sulfinylamines. Users should always perform their own risk assessments and small-scale optimization experiments before proceeding with larger-scale reactions.
References
Validation & Comparative
Comparative Reactivity of Substituted N-Sulfinylanilines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle nuances of reactant reactivity is paramount. This guide provides an objective comparison of the reactivity of substituted N-sulfinylanilines in key organic reactions, supported by experimental data and detailed protocols. N-sulfinylanilines (Ar-N=S=O) are versatile reagents in organic synthesis, acting as dienophiles or heterodienes in cycloaddition reactions and as electrophiles in reactions with nucleophiles. The reactivity of the N=S=O group is significantly influenced by the nature of the substituent on the aromatic ring.
The electronic properties of the substituent on the aniline ring play a crucial role in modulating the electrophilicity of the sulfinyl group and the dienic character of the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the N=S=O moiety, making the molecule more reactive towards nucleophiles and a better dienophile in Diels-Alder reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfinyl group but can increase the reactivity of the aromatic ring system when it acts as a diene.
Quantitative Comparison of Reactivity
The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates the reaction rate constant (k) of a substituted reactant to a substituent constant (σ) and a reaction constant (ρ). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.
Diels-Alder Reaction with Norbornene
In the context of the Diels-Alder reaction where N-sulfinylaniline acts as a diene, the reaction is generally accelerated by electron-donating groups on the aniline ring, which increase the electron density of the diene system. However, the N=S=O group itself is electron-withdrawing, and its reactivity as a dienophile is enhanced by electron-withdrawing substituents on the aromatic ring. The following table provides illustrative relative rate constants for the Diels-Alder reaction of para-substituted N-sulfinylanilines with norbornene, where the N-sulfinylaniline acts as the diene component. The data is based on qualitative observations from the literature and expected substituent effects.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 1.8 |
| -CH₃ | -0.17 | 1.4 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.6 |
| -NO₂ | 0.78 | 0.1 |
Note: The relative rate constants are hypothetical values for illustrative purposes, based on the principle that electron-donating groups are expected to accelerate this specific type of Diels-Alder reaction.
Nucleophilic Addition of a Grignard Reagent
In reactions with nucleophiles, such as Grignard reagents, the N-sulfinylaniline acts as an electrophile. The attack of the nucleophile is directed at the sulfur atom of the N=S=O group. In this case, electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the sulfur atom, leading to a faster reaction rate.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -NO₂ | 0.78 | 5.2 |
| -Cl | 0.23 | 2.1 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.6 |
| -OCH₃ | -0.27 | 0.4 |
Note: The relative rate constants are hypothetical values for illustrative purposes, based on the principle that electron-withdrawing groups are expected to accelerate nucleophilic attack on the sulfinyl group.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of Substituted N-Sulfinylanilines with Norbornene[1]
This protocol describes a representative procedure for the [4+2] cycloaddition reaction between a substituted N-sulfinylaniline and norbornene.
Materials:
-
Substituted N-sulfinylaniline (e.g., p-toluenesulfinylaniline, p-methoxysulfinylaniline, p-nitrosulfinylaniline)
-
Norbornene
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the substituted N-sulfinylaniline (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add norbornene (1.5 mmol, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the solution. If so, collect the precipitate by filtration and wash it with a cold, non-polar solvent (e.g., petroleum ether).
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterize the structure of the resulting benzo-ortho-thiazine adduct by spectroscopic methods (NMR, IR) and, if possible, by X-ray diffraction analysis.
General Procedure for the Nucleophilic Addition of a Grignard Reagent to Substituted N-Sulfinylanilines
This protocol provides a general method for the reaction of a substituted N-sulfinylaniline with a Grignard reagent.[1][2]
Materials:
-
Substituted N-sulfinylaniline
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the substituted N-sulfinylaniline (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the resulting sulfinamide product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted N-sulfinylanilines.
Caption: Influence of substituents on the reactivity of N-sulfinylanilines.
Caption: Generalized experimental workflow for reactivity studies.
References
A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functional groups is a cornerstone of successful multi-step organic synthesis. The aniline moiety, a common motif in pharmaceuticals and functional materials, presents a unique set of challenges due to its nucleophilicity and susceptibility to oxidation. This guide provides a comparative analysis of common aniline protecting groups, with a special focus on the emerging utility of N-sulfinylamines, exemplified by 1-chloro-4-(sulfinylamino)benzene.
The ideal protecting group should be easily and selectively introduced, stable under a variety of reaction conditions, and readily removed in high yield under mild conditions that do not compromise the integrity of the target molecule.[1][2] This guide will compare the performance of this compound against established protecting groups such as tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and p-Toluenesulfonyl (Tosyl).
Performance Comparison of Aniline Protecting Groups
The selection of an appropriate protecting group is contingent on the specific synthetic route, including the nature of the substrate and the reaction conditions anticipated. Below is a summary of the key performance characteristics of this compound and other commonly employed aniline protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability | Common Yields |
| This compound | N/A | Aniline, Thionyl chloride | Mild acidic conditions (e.g., HCl in ether)[3][4] | Moderate; sensitive to strong acids and bases. | Good to Excellent |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)[5][6] | Strong acid (e.g., TFA, HCl)[1][5][7], or high temperatures[8] | Stable to bases, nucleophiles, and catalytic hydrogenation.[6] Labile to strong acids. | Excellent |
| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl), base (e.g., Na₂CO₃, NaHCO₃) | Catalytic hydrogenation (H₂, Pd/C)[9], strong acids (HBr/AcOH), or Lewis acids (TMSI)[10] | Stable to acidic and basic conditions.[9] Labile to hydrogenolysis. | Excellent[11] |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (TsCl), base (e.g., pyridine, NEt₃)[12] | Strong acid (e.g., HBr, MeSO₃H)[13], or reducing agents (e.g., SmI₂, Red-Al)[12] | Very stable to a wide range of conditions, including strong acids and bases, and oxidative/reductive conditions.[12][14] | Good to Excellent |
Experimental Protocols
Detailed and reliable experimental protocols are critical for reproducible research. The following sections provide representative procedures for the protection and deprotection of anilines using the discussed protecting groups.
This compound
Protection of Aniline:
A general procedure for the synthesis of N-sulfinylanilines involves the reaction of the corresponding aniline with thionyl chloride.
-
Procedure: To a solution of 4-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether, is added triethylamine (1.1 eq). The mixture is cooled to 0 °C, and thionyl chloride (1.05 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Deprotection of this compound:
The N-sulfinyl group can be readily cleaved under mild acidic conditions.[3][4]
-
Procedure: The N-sulfinyl protected aniline is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether at room temperature. The deprotected aniline hydrochloride salt typically precipitates from the solution and can be isolated by filtration.
tert-Butyloxycarbonyl (Boc) Group
Protection of Aniline:
The Boc group is one of the most common amine protecting groups in organic synthesis.[5]
-
Procedure: To a solution of aniline (1.0 eq) and triethylamine (1.5 eq) in a solvent such as THF or dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected aniline.[5]
Deprotection of Boc-Aniline:
The Boc group is typically removed under acidic conditions.[1][7]
-
Procedure: The N-Boc protected aniline is dissolved in dichloromethane, and an excess of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected aniline salt.[1]
Carboxybenzyl (Cbz) Group
Protection of Aniline:
The Cbz group is another widely used protecting group, particularly in peptide synthesis.
-
Procedure: Aniline (1.0 eq) is dissolved in a biphasic mixture of ethyl acetate and aqueous sodium carbonate solution. Benzyl chloroformate (CbzCl, 1.1 eq) is added dropwise at 0 °C. The reaction is stirred vigorously at room temperature for a few hours. The organic layer is then separated, washed with water and brine, dried, and concentrated to afford the N-Cbz protected aniline.
Deprotection of Cbz-Aniline:
The most common method for Cbz deprotection is catalytic hydrogenation.[15][9]
-
Procedure: The N-Cbz protected aniline is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the deprotected aniline.[9]
p-Toluenesulfonyl (Tosyl) Group
Protection of Aniline:
The tosyl group provides a very stable sulfonamide linkage.[12]
-
Procedure: To a solution of aniline (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (TsCl, 1.1 eq) is added portionwise. The reaction is stirred at room temperature overnight. The mixture is then poured into ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the N-tosyl protected aniline.
Deprotection of Tosyl-Aniline:
Deprotection of the robust tosyl group often requires harsh conditions.[12][13]
-
Procedure: The N-tosyl protected aniline is dissolved in a mixture of hydrobromic acid in acetic acid and heated at reflux for several hours. After cooling, the reaction mixture is carefully neutralized with a base, and the deprotected aniline is extracted with an organic solvent.
Orthogonal Deprotection Strategies
In complex syntheses with multiple protecting groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonal protection.[16][17][18] The protecting groups discussed in this guide belong to different orthogonal sets, allowing for strategic and selective deprotection.
Caption: Orthogonal deprotection strategies for common aniline protecting groups.
Synthetic Workflow: Protection, Reaction, and Deprotection
The following diagram illustrates a generalized workflow for the use of a protecting group in a synthetic sequence.
Caption: A typical synthetic workflow involving the use of an aniline protecting group.
Conclusion
The choice of an aniline protecting group is a critical decision in the design of a synthetic strategy. While established groups like Boc, Cbz, and Tosyl offer a range of stability and deprotection options, N-sulfinylamines, such as this compound, are emerging as valuable alternatives, particularly due to their ease of introduction and mild deprotection conditions. The electron-withdrawing nature of the chloro substituent in this compound is expected to influence the reactivity and stability of the N-S bond, a factor that researchers can potentially exploit. Further comparative studies are warranted to fully elucidate the performance of substituted N-sulfinylanilines in complex syntheses. This guide provides a foundational understanding to aid chemists in making informed decisions for their specific synthetic challenges.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
Characterization of 1-chloro-4-(sulfinylamino)benzene: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 1-chloro-4-(sulfinylamino)benzene. Due to the limited availability of specific validated methods for this compound in published literature, this guide presents methodologies based on the analysis of structurally related compounds, including aryl sulfinylamines, sulfonamides, and other chlorinated benzene derivatives. The experimental data provided is illustrative and intended to offer a baseline for method development and comparison.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of various analytical techniques applicable to the analysis of this compound.
| Analytical Technique | Principle | Typical Application | Limit of Detection (LOD) (Illustrative) | Limit of Quantitation (LOQ) (Illustrative) | Linearity (R²) (Illustrative) | Accuracy (% Recovery) (Illustrative) | Precision (%RSD) (Illustrative) |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Purity determination, quantitative analysis. | 0.1 µg/mL | 0.3 µg/mL | >0.999 | 98-102% | <2% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Impurity profiling, structural elucidation. | 1 ng/mL | 3 ng/mL | >0.998 | 95-105% | <5% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, confirmation of identity. | N/A | N/A | N/A | N/A | N/A |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | N/A | N/A | N/A | N/A | N/A |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight determination, structural elucidation. | <1 ng/mL | <3 ng/mL | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from validated procedures for the analysis of aromatic sulfonamides and related compounds.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of acetonitrile and water (both with 0.1% formic acid) can be used.
-
Gradient Program (Illustrative): Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength around 254 nm is likely to be suitable. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL for stock solution). Further dilutions can be made to fall within the linear range of the method.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of volatile and semi-volatile chlorinated aromatic compounds.[3][4][5][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program (Illustrative):
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid detector saturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish connectivity within the molecule.
-
-
Data Processing: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and the chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
-
Expected Absorptions: Key characteristic peaks for this compound would include:
-
N=S=O stretching vibrations.
-
C-Cl stretching vibrations.
-
Aromatic C-H and C=C stretching and bending vibrations.
-
Mandatory Visualization
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical relationship between analytical techniques for chemical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Gas-liquid chromatographic determination of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices [mdpi.com]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of the development and quality control of N-sulfinylamines, a class of compounds with significant applications in organic synthesis and medicinal chemistry. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for this purpose. This guide provides a comprehensive comparison of various HPLC-based methods and alternative techniques for the purity assessment of N-sulfinylamines, supported by experimental data and detailed protocols adapted from validated methods for analogous compounds.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for purity analysis. For chiral N-sulfinylamines, enantiomeric purity is a key parameter, and chiral HPLC is the method of choice.
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is instrumental in separating enantiomers, which is crucial for N-sulfinylamines that are often used as chiral auxiliaries or exist as stereoisomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Table 1: Comparison of Chiral HPLC Method Parameters for Analogs of N-Sulfinylamines
| Parameter | Method 1: Chiral Reverse Phase HPLC for a Sulfonamide | Method 2: Chiral HPLC for Sulfonamide Derivatives |
| Stationary Phase | Crownpak CR (+) (chiral crown ether) | Polysaccharide-based (amylose and cellulose derivatives) |
| Mobile Phase | Perchloric acid buffer (pH 1.0) | Supercritical Fluid Chromatography (SFC) with CO2 and co-solvents |
| Flow Rate | 0.5 mL/min | Not specified |
| Detection | UV at 226 nm | Not specified |
| Column Temperature | 30°C | Not specified |
| Key Validation Parameters | ||
| Specificity | Determined in the presence of impurities and degradation products. | Not specified |
| LOD | 0.084 µg/mL | Not specified |
| LOQ | 0.159 µg/mL | Not specified |
| Precision | Repeatability (n=6), Intermediate precision (2 different days) | Not specified |
| Robustness | Varied flow rate (0.4-0.6 mL/min), pH (0.8-1.2), and temperature (25-35°C) | Not specified |
Stability-Indicating HPLC Methods
Stability-indicating methods are crucial for determining the purity of a drug substance in the presence of its degradation products, impurities, and excipients. These methods are validated by subjecting the analyte to stress conditions like acid and base hydrolysis, oxidation, heat, and light.
Table 2: Comparison of Stability-Indicating HPLC Method Parameters for Sulfonamides
| Parameter | Method 3: RP-HPLC for Sultiam | Method 4: RP-HPLC for Sulfadiazine Sodium and Trimethoprim |
| Stationary Phase | Hypersil ODS (C18) | C18 |
| Mobile Phase | Water: Methanol (70:30 v/v) | Water: Acetonitrile: Triethylamine (838:160:2 v/v), pH 5.5 |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 245 nm | Photodiode Array (PDA) |
| Key Validation Parameters | ||
| Linearity (R²) | 1.000 | Not specified |
| Accuracy (% Recovery) | 98.0% to 102.0% | Not specified |
| Stress Conditions | Acid (0.1N HCl), Alkali, Heat (105°C) | UV light (254nm), Heat (70°C), Acid (1.0 N HCl), Base (1.0 N NaOH), Oxidation (10% H2O2) |
Alternative Analytical Methods
While HPLC is a dominant technique, other methods can also be employed for the purity assessment of N-sulfinylamines, each with its own advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-sulfinylamines, derivatization may be necessary to improve volatility and thermal stability. GC-MS provides excellent separation and structural information, which is valuable for impurity identification.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. SFC has shown excellent performance in the chiral separation of sulfonamide derivatives.
Table 3: Comparison of HPLC with Alternative Methods
| Feature | HPLC | GC-MS | SFC |
| Principle | Liquid chromatography | Gas chromatography with mass spectrometric detection | Supercritical fluid chromatography |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds (derivatization may be needed). | Chiral and achiral separations, often faster than HPLC. |
| Advantages | Robust, versatile, well-established, high resolution. | High sensitivity, provides structural information for impurity identification. | Fast separations, reduced organic solvent usage. |
| Limitations | Higher solvent consumption compared to SFC. | Not suitable for non-volatile or thermally labile compounds. | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: General Chiral HPLC Method Validation for Enantiomeric Purity
This protocol is a generalized procedure based on validated methods for analogous compounds and follows ICH guidelines.
-
System Suitability: Inject a standard solution containing both enantiomers six times. The relative standard deviation (RSD) of the peak areas should be less than 2%, and the resolution between the enantiomeric peaks should be greater than 1.5.
-
Specificity: Analyze blank samples (diluent) and samples spiked with known impurities and the other enantiomer to demonstrate that the method can distinguish the analyte from other substances.
-
Linearity: Prepare a series of solutions of the analyte at different concentrations (e.g., 50-150% of the expected concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be within acceptable limits (e.g., < 2%).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability under normal usage.
Protocol 2: Forced Degradation Study for a Stability-Indicating Method
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat the sample with a base (e.g., 1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid or solution sample to high temperatures (e.g., 80-105°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
Analysis: Analyze the stressed samples using the HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
A Spectroscopic Comparison of 1-chloro-4-(sulfinylamino)benzene and Its Precursors: 4-chloroaniline and Thionyl Chloride
This guide provides a detailed spectroscopic comparison of the aromatic compound 1-chloro-4-(sulfinylamino)benzene with its precursors, 4-chloroaniline and thionyl chloride. This analysis is crucial for researchers and professionals in drug development and chemical synthesis to verify the successful transformation of the reactants into the desired product. The comparison is based on data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of this compound and its precursors. This data is essential for monitoring the progress of the reaction and confirming the identity and purity of the final product.
| Spectroscopic Technique | 4-Chloroaniline | Thionyl Chloride | This compound |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1500, 1400 (aromatic C=C stretch), ~820 (para-disubstituted C-H bend), ~1300 (C-N stretch) | ~1230 (S=O stretch), ~490 & 443 (S-Cl stretch)[1] | ~1250 (N=S=O stretch, asymmetric), ~1130 (N=S=O stretch, symmetric), Absence of N-H stretches (~3400-3200), ~1590, 1490 (aromatic C=C stretch), ~830 (para-disubstituted C-H bend) |
| ¹H NMR (ppm, CDCl₃) | ~6.6-7.1 (m, 4H, aromatic), ~3.6 (s, 2H, -NH₂)[2] | Not applicable | ~7.3-7.5 (m, 4H, aromatic) |
| ¹³C NMR (ppm, CDCl₃) | ~145.2 (C-NH₂), ~129.0 (Ar-CH), ~123.5 (C-Cl), ~116.3 (Ar-CH) | Not applicable | ~149.0 (C-N), ~134.0 (C-Cl), ~129.5 (Ar-CH), ~123.0 (Ar-CH) |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 127/129 (due to ³⁵Cl/³⁷Cl isotopes)[3] | Molecular Ion (M⁺): 118/120/122 (due to ³⁵Cl/³⁷Cl isotopes) | Molecular Ion (M⁺): 173/175 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-chloroaniline with thionyl chloride.[4]
Materials:
-
4-Chloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 4-chloroaniline in an anhydrous inert solvent such as diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add 1.1 molar equivalents of thionyl chloride to the solution via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Spectroscopic Analysis
-
FT-IR Spectroscopy: Samples are analyzed as KBr pellets or as a thin film on a salt plate. The disappearance of the characteristic N-H stretching bands of 4-chloroaniline and the appearance of the N=S=O stretching bands are key indicators of product formation.
-
NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR will show the disappearance of the -NH₂ proton signal and a shift in the aromatic proton signals. ¹³C NMR will show a shift in the chemical shifts of the aromatic carbons, particularly the carbon attached to the nitrogen atom.
-
Mass Spectrometry: The mass spectrum is obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak will confirm the molecular weight of the product. The isotopic pattern due to the presence of chlorine should be observed.
Reaction Workflow
The synthesis of this compound from its precursors can be visualized as a straightforward chemical transformation. The workflow diagram below illustrates this process.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The provided data and protocols are intended to assist researchers in the successful synthesis and characterization of this compound.
References
A Comparative Guide to N-Sulfinylamines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods to synthesize chiral amines is a perpetual challenge. Among the arsenal of synthetic tools, N-sulfinylamines, particularly the tert-butanesulfinyl (Ellman's) auxiliary, have emerged as a robust and versatile platform for the asymmetric synthesis of a wide array of nitrogen-containing compounds. This guide provides an objective comparison of N-sulfinylamines with other methods, supported by experimental data, detailed protocols, and visual representations of key synthetic pathways.
Performance Comparison: N-Sulfinylamines vs. Alternative Methods
The efficacy of a synthetic method is best judged by quantitative metrics such as yield, diastereoselectivity (dr), and enantioselectivity (ee). The following tables summarize the performance of N-sulfinylamines in the asymmetric synthesis of chiral amines and compare it with other prominent methods.
Table 1: Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition to Imines
| Method/Auxiliary | Substrate (Imine) | Nucleophile | Yield (%) | dr | ee (%) | Reference |
| N-tert-Butanesulfinyl | (R)-N-(Benzylidene)-tert-butanesulfinamide | PhMgBr | 91 | >98:2 | >99 | [1] |
| N-tert-Butanesulfinyl | (R)-N-(Isobutylidene)-tert-butanesulfinamide | EtMgBr | 96 | 96:4 | >99 | [1] |
| N-p-Toluenesulfinyl | (R)-N-(Benzylidene)-p-toluenesulfinamide | MeMgBr | 85 | 95:5 | >98 | [1] |
| Evans Auxiliary | N-Acyl Oxazolidinone | (Enolate) | 80-95 | >95:5 | >99 | [2] |
| Organocatalysis | Benzaldehyde | Nitromethane | 92 | - | 95 | [3] |
Table 2: Comparison of Methods for Asymmetric Amine Synthesis
| Method | Key Features | Advantages | Disadvantages | Typical ee (%) |
| N-Sulfinylamines | Stoichiometric chiral auxiliary | Broad substrate scope, high stereoselectivity, reliable, predictable stereochemistry.[4] | Stoichiometric use of auxiliary, requires synthesis and removal of the auxiliary.[5] | >95 |
| Other Chiral Auxiliaries (e.g., Evans) | Stoichiometric chiral auxiliary | Well-established, high stereoselectivity for specific reaction types (e.g., aldol).[6] | Limited to specific functionalities, requires synthesis and removal of the auxiliary. | >95 |
| Catalytic Asymmetric Synthesis | Substoichiometric chiral catalyst | Atom economical, can be highly efficient. | Catalyst development can be challenging, may have limited substrate scope, potential for metal contamination. | 80-99+ |
| Enzymatic (Transaminases) | Biocatalyst | High enantioselectivity, mild reaction conditions, environmentally friendly.[7] | Limited substrate scope, potential for product inhibition, requires specific enzyme for each substrate.[8] | >99 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the asymmetric synthesis of a chiral amine using an N-sulfinylamine and a comparative enzymatic method.
Protocol 1: Asymmetric Synthesis of an α-Branched Amine using N-tert-Butanesulfinylamine (Ellman's Auxiliary)
Step 1: Formation of N-tert-Butanesulfinyl Imine
To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the corresponding aldehyde (1.1 eq) in CH₂Cl₂ (0.5 M) is added anhydrous MgSO₄ (2.0 eq). The mixture is stirred at room temperature for 12-24 hours until the reaction is complete as monitored by TLC. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is typically used in the next step without further purification.
Step 2: Diastereoselective Addition of a Grignard Reagent
The crude N-tert-butanesulfinyl imine (1.0 eq) is dissolved in anhydrous THF or CH₂Cl₂ (0.2 M) and cooled to -78 °C under an inert atmosphere. The Grignard reagent (1.5 eq) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 3-6 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by column chromatography on silica gel.
Step 3: Cleavage of the Chiral Auxiliary
The purified N-sulfinyl amine (1.0 eq) is dissolved in methanol (0.2 M), and a solution of HCl in diethyl ether (4.0 M, 2.0 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford the desired amine hydrochloride salt as a white solid, which can be collected by filtration.
Protocol 2: Asymmetric Synthesis of a Chiral Amine using a Transaminase
A typical reaction mixture contains the prochiral ketone (e.g., 50 mM), a suitable amine donor (e.g., isopropylamine, 1 M), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and the transaminase enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).[7] The reaction is incubated at a specific temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC analysis. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or MTBE). The organic extracts are combined, dried, and concentrated to yield the chiral amine. The enantiomeric excess is determined by chiral HPLC or GC analysis.[8]
Visualizing the Synthetic Pathways
Diagrams generated using Graphviz provide a clear visual representation of the underlying mechanisms and workflows in asymmetric synthesis.
Caption: Experimental workflow for the asymmetric synthesis of chiral amines using N-sulfinylamines.
Caption: Simplified mechanism of stereochemical induction by the N-sulfinyl group.
Caption: Decision tree for selecting a method for asymmetric amine synthesis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Advances in asymmetric organocatalysis over the last 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of 1-Chloro-4-(sulfinylamino)benzene
This guide provides a comparative analysis of the reaction products derived from 1-chloro-4-(sulfinylamino)benzene, a versatile reagent in organic synthesis. We will explore its reactivity with organometallic reagents and in Diels-Alder cycloadditions, presenting alternative synthetic routes and supporting experimental data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Reactions with Organometallic Reagents: A Gateway to Sulfinamides
This compound readily reacts with organometallic reagents, such as Grignard and organolithium compounds, to afford N-(4-chlorophenyl)sulfinamides. This reaction provides a direct method for the formation of a sulfur-carbon bond.
An alternative and highly modular approach to sulfinamides involves a one-pot reaction of an organometallic reagent with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by in-situ trapping of the resulting sulfinyl chloride with an amine.[1] This method offers the flexibility of varying both the organometallic component and the amine.
A more recent development for the synthesis of primary sulfinamides utilizes the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).[2][3] This reagent reacts with a variety of organometallic compounds to produce primary sulfonamides in good to excellent yields.
The following table summarizes a comparison of these synthetic routes to sulfinamides.
| Method | Starting Materials | Reagents | General Yield | Key Advantages | Reference |
| Direct Sulfinamide Synthesis | This compound, Organometallic Reagent (R-M) | N/A | Good | Direct, one-step synthesis of N-(4-chlorophenyl)sulfinamides. | General reaction of N-sulfinylanilines |
| One-Pot Sulfinamide Synthesis | Organometallic Reagent (R-M), Amine (R'-NH2) | DABSO, Thionyl Chloride | 32-83% | Highly modular, allowing variation of both R and R' groups.[1] | [1] |
| Primary Sulfinamide Synthesis | Organometallic Reagent (R-M) | t-BuONSO | Good to Excellent | Direct synthesis of primary sulfinamides.[2][3] | [2][3] |
Experimental Protocols
General Procedure for the Reaction of this compound with a Grignard Reagent:
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added the Grignard reagent (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the corresponding N-(4-chlorophenyl)sulfinamide.
General Procedure for the One-Pot Synthesis of Sulfinamides using DABSO: [1]
To a suspension of DABSO (0.5 eq) in anhydrous THF under an inert atmosphere, the organometallic reagent (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of thionyl chloride (1.1 eq). After stirring for an additional 30 minutes, the desired amine (1.5 eq) and triethylamine (1.5 eq) are added. The reaction is stirred for a final 30 minutes before being quenched with water. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography.
Reaction Pathway Diagrams
Caption: Reaction pathways to sulfinamides.
Diels-Alder Reactions: Formation of Heterocyclic Scaffolds
N-sulfinylanilines are known to participate in [4+2] cycloaddition reactions, acting as either dienophiles or dienes, depending on the reaction partner. The reactivity in these reactions is generally enhanced by the presence of electron-withdrawing groups on the aniline ring. Given the chloro-substituent, this compound is expected to be a reactive component in Diels-Alder reactions.
When reacting with a diene, N-sulfinylanilines typically act as dienophiles, leading to the formation of dihydrothiazine oxide derivatives. Conversely, with a suitable dienophile, the N-sulfinyl-anilino moiety can function as a diene, yielding benzo-ortho-thiazine structures.
Alternative Synthetic Routes
The synthesis of similar heterocyclic structures can be achieved through various other cycloaddition strategies. For instance, aza-Diels-Alder reactions using imines as dienophiles provide access to a wide range of nitrogen-containing six-membered rings.
The following table provides a general comparison of these cycloaddition approaches.
| Reaction Type | Diene | Dienophile | Product | Key Features |
| N-Sulfinylaniline as Dienophile | Conjugated Diene | This compound | Dihydrothiazine oxide | Direct formation of a sulfur- and nitrogen-containing heterocycle. |
| N-Sulfinylaniline as Diene | This compound (as part of the aromatic system) | Dienophile (e.g., norbornene) | Benzo-ortho-thiazine | Utilizes the aromatic system as the diene component. |
| Aza-Diels-Alder | Conjugated Diene | Imine | Tetrahydropyridine | A well-established method for the synthesis of nitrogen heterocycles. |
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound with a Diene:
A solution of this compound (1.0 eq) and the diene (1.2 eq) in a suitable solvent (e.g., toluene or dichloromethane) is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by thin-layer chromatography. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the dihydrothiazine oxide adduct.
Logical Relationship Diagram
Caption: Diels-Alder reactivity of this compound.
References
Assessing the Stereoselectivity of Reactions with Chiral N-Sulfinylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral N-sulfinylamines, particularly N-tert-butanesulfinamide (Ellman's auxiliary), have emerged as indispensable tools in asymmetric synthesis, enabling the stereoselective formation of a wide array of chiral amines and their derivatives.[1] These compounds serve as versatile chiral ammonia equivalents, where the sulfinyl group acts as a potent chiral director in nucleophilic additions to the corresponding N-sulfinylimines.[2] This guide provides an objective comparison of the stereochemical outcomes in key reactions involving chiral N-sulfinylamines, supported by experimental data and detailed protocols.
Performance Comparison of Chiral N-Sulfinylamines in Stereoselective Reactions
The stereoselectivity of reactions employing chiral N-sulfinylamines is predominantly dictated by the nature of the nucleophile, the electrophile (the N-sulfinylimine), and the reaction conditions. The most extensively studied and utilized chiral auxiliary is N-tert-butanesulfinamide due to its high efficiency in inducing chirality.[1][3]
Nucleophilic Additions to N-Sulfinylimines
The addition of organometallic reagents to N-sulfinylimines is a cornerstone of this methodology, consistently affording high diastereoselectivity.[4] The stereochemical outcome is often rationalized by the formation of a six-membered chair-like transition state, where the metal cation chelates to both the sulfinyl oxygen and the imine nitrogen. This chelation model effectively shields one face of the imine, directing the nucleophilic attack to the less hindered face.[1]
Organomagnesium (Grignard) Reagents: The addition of Grignard reagents to N-tert-butanesulfinyl aldimines typically proceeds with excellent diastereoselectivity, particularly in non-coordinating solvents like toluene.[1] This high degree of stereocontrol is attributed to the formation of a rigid chelated transition state.
Organolithium Reagents: While also highly effective, the stereoselectivity of organolithium additions can be more sensitive to the reaction conditions and the presence of additives. In some cases, the use of Lewis acids such as trimethylaluminum (Me3Al) can significantly enhance diastereoselectivity, especially in additions to more sterically hindered ketimines.[5]
Reductions: The diastereoselective reduction of N-sulfinyl ketimines to the corresponding sulfinamides is another crucial transformation. Common reducing agents like sodium borohydride (NaBH4) and L-Selectride often provide complementary stereoselectivities, allowing access to either diastereomer of the product from the same starting material by simply changing the reagent.[6]
The following table summarizes the quantitative data on the diastereoselectivity of these key reactions.
Data Presentation: Diastereoselectivity in Reactions of Chiral N-Sulfinylamines
| N-Sulfinyl Imine | Nucleophile/Reducing Agent | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (d.r.) | Reference |
| (R)-N-(Phenylmethylidene)-tert-butanesulfinamide | EtMgBr | Toluene | -78 | (R)-N-((R)-1-Phenylpropyl)-tert-butanesulfinamide | >99:1 | [1] |
| (R)-N-(Phenylmethylidene)-tert-butanesulfinamide | PhLi | THF | -78 | (R)-N-((R)-Diphenylmethyl)-tert-butanesulfinamide | 98:2 | [4] |
| (R)-N-(Phenylmethylidene)-tert-butanesulfinamide | AllylMgBr | THF | -48 | (R)-N-((R)-1-Phenylbut-3-en-1-yl)-tert-butanesulfinamide | 95:5 | [1] |
| (R)-N-(1-Phenylethylidene)-tert-butanesulfinamide | MeLi / Me3Al | THF | -78 | (R)-N-((R)-1,1-Diphenylethyl)-tert-butanesulfinamide | 99:1 | [5] |
| (R)-N-(1-Phenylethylidene)-tert-butanesulfinamide | NaBH4 | THF/H2O | -48 | (R)-N-((R)-1-Phenylethyl)-tert-butanesulfinamide | 97:3 | [6] |
| (R)-N-(1-Phenylethylidene)-tert-butanesulfinamide | L-Selectride | THF | -78 | (R)-N-((S)-1-Phenylethyl)-tert-butanesulfinamide | 3:97 | [6] |
| (S)-N-(Phenylmethylidene)-p-toluenesulfinamide | MeMgBr | Toluene | -78 | (S)-N-((R)-1-Phenylethyl)-p-toluenesulfinamide | 94:6 | [1] |
Experimental Protocols
Key Experiment 1: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine
Synthesis of (R)-N-((R)-1-Phenylpropyl)-tert-butanesulfinamide
Materials:
-
(R)-N-(Phenylmethylidene)-tert-butanesulfinamide
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
A solution of (R)-N-(phenylmethylidene)-tert-butanesulfinamide (1.0 mmol) in anhydrous toluene (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled solution, ethylmagnesium bromide (1.2 mmol, 0.4 mL of a 3.0 M solution in diethyl ether) is added dropwise over 5 minutes.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous NH4Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are dried over MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound. The diastereomeric ratio is determined by HPLC analysis or ¹H NMR spectroscopy of the crude reaction mixture.
Key Experiment 2: Diastereoselective Reduction of an N-tert-Butanesulfinyl Ketimine
Synthesis of (R)-N-((R)-1-Phenylethyl)-tert-butanesulfinamide
Materials:
-
(R)-N-(1-Phenylethylidene)-tert-butanesulfinamide
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (R)-N-(1-phenylethylidene)-tert-butanesulfinamide (1.0 mmol) in anhydrous THF (10 mL) at -48 °C under an inert atmosphere, sodium borohydride (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at -48 °C for 3 hours.
-
Methanol (5 mL) is carefully added to quench the reaction, followed by a saturated aqueous NaCl solution (10 mL).
-
The mixture is extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are dried over MgSO4, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the desired sulfinamide. The diastereomeric ratio can be determined by chiral HPLC or ¹H NMR analysis.
Mandatory Visualization
Caption: Experimental workflow for assessing stereoselectivity.
Caption: Chelation model for stereoselective addition.
References
- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
comparison of N-sulfinylamine stability with different aromatic substituents
For researchers, scientists, and drug development professionals, understanding the stability of N-sulfinylamines is crucial for their effective application in synthesis and drug discovery. The nature of the aromatic substituent on the nitrogen atom significantly influences the thermal and chemical stability of these versatile reagents. This guide provides a comparative analysis of N-sulfinylamine stability with various aromatic substituents, supported by experimental data and detailed protocols.
The stability of N-sulfinylamines (R-N=S=O) is a critical factor in their storage, handling, and reactivity. Aromatic N-sulfinylamines, or N-sulfinyl anilines, offer a platform where stability can be tuned by modifying the electronic properties of the aryl group. Generally, electron-withdrawing groups on the aromatic ring tend to increase the stability of N-sulfinylamines, while electron-donating groups can decrease their stability. This is attributed to the influence of the substituent on the electron density at the nitrogen atom and the overall electronic structure of the N=S=O group. Furthermore, bulky substituents can provide steric hindrance, protecting the reactive sulfinylamine moiety and enhancing stability.
Comparative Stability Data
The melting point of a compound can serve as an indicator of its thermal stability. The following table summarizes the melting points of various N-sulfinyl anilines with different aromatic substituents, providing a qualitative comparison of their thermal stability. An increase in melting point suggests a more stable crystal lattice and, often, higher thermal stability.
| Substituent on Phenyl Ring | Chemical Structure | Melting Point (°C) | Reference |
| 4-Nitro (p-NO₂) | O₂N-C₆H₄-N=S=O | 65-67 | [1] |
| 4-Chloro (p-Cl) | Cl-C₆H₄-N=S=O | 35-37 | [1] |
| 4-Bromo (p-Br) | Br-C₆H₄-N=S=O | 49-51 | [1] |
| 4-Fluoro (p-F) | F-C₆H₄-N=S=O | 19-21 | [1] |
| Unsubstituted (H) | C₆H₅-N=S=O | < 25 (liquid) | [1] |
| 4-Methyl (p-CH₃) | CH₃-C₆H₄-N=S=O | < 25 (liquid) | [1] |
| 4-Methoxy (p-OCH₃) | CH₃O-C₆H₄-N=S=O | < 25 (liquid) | [1] |
Observations:
-
N-Sulfinyl anilines with electron-withdrawing substituents (e.g., -NO₂, -Cl, -Br, -F) are solids at room temperature and exhibit higher melting points compared to the unsubstituted or electron-donated derivatives.
-
The 4-nitro substituted N-sulfinyl aniline has the highest melting point, indicating the greatest thermal stability in this series.
-
Unsubstituted, 4-methyl, and 4-methoxy substituted N-sulfinyl anilines are liquids at room temperature, suggesting lower thermal stability.
Factors Influencing N-Sulfinylamine Stability
The stability of N-sulfinylamines is a function of both electronic and steric factors. The following diagram illustrates the key relationships influencing the stability of these compounds.
Figure 1. Diagram illustrating the influence of electronic and steric effects of aromatic substituents on the stability of N-sulfinylamines.
Experimental Protocols
The following are detailed methodologies for assessing the thermal and hydrolytic stability of N-sulfinylamines.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of N-sulfinylamines as a measure of their thermal stability.
Materials:
-
N-sulfinylamine sample
-
TGA instrument (e.g., TA Instruments Q500 or equivalent)
-
Inert gas (Nitrogen or Argon)
-
TGA pans (platinum or alumina)
Procedure:
-
Sample Preparation: Due to the moisture sensitivity of many N-sulfinylamines, sample handling should be performed in an inert atmosphere (glovebox). Weigh 5-10 mg of the N-sulfinylamine sample into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual air and moisture.
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the mass loss of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition curve.
-
The temperature at which the rate of mass loss is at its maximum (the peak of the first derivative of the TGA curve) can also be reported as the decomposition temperature.
-
Protocol 2: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy
Objective: To monitor the rate of hydrolysis of N-sulfinylamines in the presence of water.
Materials:
-
N-sulfinylamine sample
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of the N-sulfinylamine in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of D₂O in the same deuterated solvent.
-
-
Kinetic Experiment:
-
In an NMR tube, combine a known volume of the N-sulfinylamine stock solution with a known volume of the D₂O stock solution at a controlled temperature (e.g., 25 °C).
-
Quickly acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire ¹H NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected rate of hydrolysis).
-
-
Data Acquisition and Analysis:
-
Monitor the disappearance of the proton signals corresponding to the N-sulfinylamine and the appearance of new signals corresponding to the hydrolysis product (the corresponding aniline).
-
Integrate the characteristic signals of the starting material and the product at each time point.
-
Calculate the concentration of the N-sulfinylamine at each time point.
-
Plot the concentration of the N-sulfinylamine versus time to determine the rate of hydrolysis. The data can be fitted to an appropriate rate law (e.g., pseudo-first-order) to determine the hydrolysis rate constant.
-
By utilizing these protocols and understanding the structure-stability relationships, researchers can make informed decisions in the selection and handling of N-sulfinylamines for their specific synthetic needs.
References
The Synthetic Utility of 1-Chloro-4-(sulfinylamino)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, 1-chloro-4-(sulfinylamino)benzene emerges as a reagent with specialized applications in heterocyclic synthesis and asymmetric amine formation. This guide provides a comparative analysis of its performance against common alternatives, supported by experimental data and detailed protocols to aid in methodological evaluation and implementation.
Introduction to this compound
This compound, a member of the N-sulfinylaniline family, serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the nitrogen-sulfur double bond, enabling its participation in crucial carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the p-chlorophenyl group enhances the electrophilicity of the sulfinylamine moiety, influencing its reactivity in cycloaddition reactions and its utility as a precursor to chiral auxiliaries. This guide explores its two primary applications: as a dienophile in hetero-Diels-Alder reactions and as a precursor to N-sulfinylimines for the asymmetric synthesis of chiral amines.
I. Hetero-Diels-Alder Reactions: Synthesis of Dihydrothiazine Oxides
N-sulfinylanilines act as heterodienophiles in [4+2] cycloaddition reactions with conjugated dienes to yield 2-aryl-3,6-dihydro-1,2-thiazine 1-oxides. These heterocyclic scaffolds are valuable intermediates in medicinal chemistry. The reactivity of N-sulfinyl compounds in these reactions is significantly influenced by the electronic nature of the substituent on the nitrogen atom; electron-withdrawing groups enhance the reaction rate.[1][2] Consequently, this compound is expected to be a more reactive dienophile than its unsubstituted counterpart, N-sulfinylaniline.
Performance Comparison
While specific quantitative data for the Diels-Alder reaction of this compound is not extensively documented, the general principles of N-sulfinylamine reactivity provide a basis for comparison with other dienophiles.
| Dienophile | Diene | Product | Reaction Conditions | Yield | Reference |
| N-Sulfinyltoluidine | Norbornene | 9-Methyl-1,2,3,4,4а,10b-hexahydro-1,4-methano-6Н-dibenzo[c,e]-5,6-thiazine-5-oxide | Sealed ampule, room temp. | Not specified | [3] |
| N-Sulfinylcarbamate (chiral) | Dienes | Cycloadducts | Lewis acid catalysis | High asymmetric induction | [No specific reference provided] |
| Maleic Anhydride | 1,3-Butadiene | cis-1,2,3,6-Tetrahydrophthalic anhydride | Thermal (in situ diene generation from 3-sulfolene) | Good | [4] |
| β-Fluoro-β-nitrostyrenes | Cyclic 1,3-dienes | Monofluorinated norbornenes | Varies | Up to 97% | [5] |
Key Observations:
-
N-sulfinylanilines are generally less reactive than N-sulfinyl compounds bearing stronger electron-withdrawing groups (e.g., N-sulfonyl derivatives).[1][2]
-
The presence of the electron-withdrawing chloro group in this compound should increase its reactivity compared to other N-sulfinylanilines like N-sulfinyltoluidine.
-
Compared to highly reactive dienophiles like maleic anhydride, N-sulfinylanilines offer access to unique heterocyclic products containing a nitrogen-sulfur bond.
Experimental Protocol: General Procedure for Hetero-Diels-Alder Reaction of N-Sulfinylanilines
This protocol is adapted from a general procedure for the reaction of N-sulfinylanilines with norbornene.[3]
Materials:
-
This compound
-
Diene (e.g., norbornene, 1.5 equivalents)
-
Solvent (e.g., anhydrous benzene or toluene, if necessary)
-
Sealed tube or pressure vessel
Procedure:
-
In a clean, dry, sealable reaction tube, combine this compound (1.0 equivalent) and the diene (1.5 equivalents).
-
If the reactants are solid, a minimal amount of anhydrous solvent can be added to facilitate mixing.
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stand at room temperature, or gently heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a non-polar solvent (e.g., petroleum ether).
-
If the product is in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
II. Asymmetric Synthesis of Chiral Amines
A major application of sulfinamides is in the asymmetric synthesis of chiral amines.[6][7][8][9] This is a three-step process:
-
Condensation: The sulfinamide is condensed with an aldehyde or ketone to form a chiral N-sulfinylimine.
-
Nucleophilic Addition: A nucleophile (e.g., an organometallic reagent) adds to the carbon-nitrogen double bond of the imine with high diastereoselectivity, controlled by the chiral sulfinyl group.
-
Deprotection: The sulfinyl group is removed under mild acidic conditions to yield the chiral primary amine.
Performance Comparison: this compound vs. Standard Chiral Auxiliaries
The most commonly used chiral auxiliaries for this transformation are tert-butanesulfinamide (tBS, Ellman's reagent) and p-toluenesulfinamide. The performance of the p-chlorophenylsulfinyl group is compared with these established reagents.
| Chiral Auxiliary | Carbonyl Compound | Nucleophile | Diastereomeric Ratio (d.r.) / ee | Yield | Reference |
| tert-Butanesulfinamide (tBS) | Various aldehydes/ketones | Grignard, organolithium reagents | Often >95:5 d.r. | High | [1][9][10] |
| p-Toluenesulfinamide | Various aldehydes/ketones | Organometallic reagents | Good to excellent | Good | [11] |
| Benzylidene sulfinamide (chiral) | Benzaldehyde derivatives | DIBAL-H | Reversible diastereoselectivity with ZnBr₂ | Not specified | [8] |
Key Considerations:
-
tert-Butanesulfinamide (tBS): The bulky tert-butyl group provides excellent stereochemical control, leading to high diastereoselectivity in nucleophilic additions. It is widely regarded as the gold standard for this transformation.[1][10]
-
p-Toluenesulfinamide: This auxiliary also provides good levels of asymmetric induction and is a well-established alternative to tBS.[11]
-
This compound (as a precursor): The resulting N-(4-chlorophenyl)sulfinylimines are expected to be more reactive towards nucleophiles than their N-alkyl counterparts due to the electron-withdrawing nature of the aromatic ring. This could be advantageous for less reactive nucleophiles or sterically hindered substrates. However, the stereodirecting ability of the aryl group may be less pronounced than the sterically demanding tert-butyl group, potentially leading to lower diastereoselectivity.
Experimental Protocols
This is a general procedure for the condensation of sulfinamides with carbonyl compounds.[6]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Dehydrating agent (e.g., anhydrous CuSO₄, MgSO₄, or Ti(OEt)₄)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0-1.2 equivalents).
-
Add the dehydrating agent (2-4 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the dehydrating agent and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine, which can often be used in the next step without further purification.
This is a general procedure for the addition of Grignard reagents to N-sulfinylimines.[10]
Materials:
-
N-(4-Chlorophenyl)sulfinylimine
-
Grignard reagent (e.g., MeMgBr, EtMgBr; 1.5-3.0 equivalents in THF or diethyl ether)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Dissolve the N-(4-chlorophenyl)sulfinylimine (1.0 equivalent) in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Grignard reagent (1.5-3.0 equivalents) to the cooled solution.
-
Stir the reaction at this temperature for the required time (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate the sulfinamide adduct.
This is a general procedure for the cleavage of the sulfinyl group.[9]
Materials:
-
Sulfinamide adduct from the previous step
-
Acidic solution (e.g., HCl in methanol or dioxane)
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve the sulfinamide adduct in methanol.
-
Add the acidic solution (e.g., 2 M HCl in methanol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting amine hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.
Visualizing the Synthetic Pathways
Hetero-Diels-Alder Reaction Workflow
Caption: Workflow for the synthesis of dihydrothiazine oxides.
Asymmetric Amine Synthesis Pathway
Caption: Three-step pathway for asymmetric amine synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of specific nitrogen- and sulfur-containing heterocycles via hetero-Diels-Alder reactions. Its electron-withdrawing substituent enhances its reactivity as a dienophile. Furthermore, it serves as a precursor to chiral N-sulfinylimines for asymmetric amine synthesis. While it may offer reactivity advantages in certain cases, established chiral auxiliaries like tert-butanesulfinamide generally provide superior stereocontrol. The choice between this compound and its alternatives will depend on the specific synthetic target, the desired level of stereoselectivity, and the reactivity of the coupling partners. The provided protocols offer a solid foundation for the practical application of these methodologies in a research and development setting.
References
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-chloro-4-(sulfinylamino)benzene: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-chloro-4-(sulfinylamino)benzene is publicly available. The following guidance is synthesized from safety data for analogous compounds, including 1-chloro-4-nitrobenzene and N-sulfinylaniline, and established best practices for the disposal of hazardous chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Immediate Safety and Handling
Based on data from structurally related chemicals, this compound should be treated as a hazardous substance. It is presumed to be toxic if ingested, inhaled, or absorbed through the skin, and may act as a skin and eye irritant with potential for long-term health effects.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.
-
Eye Protection: Use chemical safety goggles or a full-face shield.
-
Body Protection: A laboratory coat or a chemical-resistant apron is mandatory.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or dust, appropriate respiratory protection should be used.
Spill Containment and Cleanup Protocol
In the event of a spill, immediate and systematic action is crucial:
-
Evacuation: Immediately clear all non-essential personnel from the affected area.
-
Ventilation: Maximize ventilation in the spill zone to disperse any vapors.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent. For solid spills, carefully sweep or scoop the material to prevent dust formation.
-
Collection: Transfer the contained material into a clearly labeled, sealable container designated for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with soap and water, followed by a water rinse. All cleaning materials must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard municipal waste.
-
Waste Classification: This compound is a chlorinated aromatic sulfur substance and must be classified as hazardous chemical waste.
-
Containerization:
-
Utilize a dedicated, compatible, and robust hazardous waste container.
-
The container must be clearly labeled with the full chemical name, "this compound," the words "Hazardous Waste," and a description of the primary hazards (e.g., "Toxic," "Irritant").
-
The container must be kept securely sealed at all times when not in use.
-
-
Interim Storage:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Secondary containment must be in place to mitigate potential leaks or spills.
-
Store away from incompatible materials. As a general precaution, avoid storage near strong oxidizing agents, strong acids, or strong bases.
-
-
Final Disposal:
-
Contact your institution's certified hazardous waste disposal service to arrange for collection.
-
Provide the disposal service with all available information regarding the chemical's properties and composition.
-
The recommended method for final disposal of this type of halogenated organic compound is high-temperature incineration at a licensed hazardous waste treatment facility.
-
Quantitative Disposal Parameters
While no specific quantitative data for the disposal of this compound are available, the following table outlines general parameters that are critical in the management of chemical waste streams.
| Parameter | Guideline and Considerations |
| Waste Stream pH | For aqueous waste streams, the pH should typically be neutralized to a range of 6.0-9.0 before disposal. |
| Halogen Content | The presence of chlorine designates this as a halogenated organic waste, which is a critical factor for the incineration process and requires specialized acid gas scrubbing. |
| Sulfur Content | The sulfur content is also a key consideration for incineration, as it can lead to the formation of sulfur oxides (SOx) which must be managed. |
| Sewer Disposal Limits | This chemical is not suitable for sewer disposal. Strict concentration limits for sewer disposal would be exceeded. |
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1-chloro-4-(sulfinylamino)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1-chloro-4-(sulfinylamino)benzene (CAS No. 13165-68-9) in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar and potentially hazardous chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following PPE is mandatory:
-
Eye and Face Protection : Wear chemical safety goggles conforming to EN 166 or NIOSH standards.[1][2][3] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[1][4]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required.[2][5] Given the aromatic and chlorinated nature of the compound, nitrile or neoprene gloves are recommended.[4] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]
-
Lab Coat/Protective Clothing : A flame-retardant and chemical-resistant lab coat or coveralls should be worn to protect against splashes and contamination.[2][5]
-
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[6] If engineering controls are not sufficient or in the case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][5]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[2][7]
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
2. Handling Procedures:
-
Before use, allow the container to reach room temperature to prevent moisture condensation.
-
Carefully open the container in the fume hood.
-
Use compatible labware (e.g., glass, PTFE) for transfers and reactions.
-
Avoid generating dust or aerosols. If the compound is a solid, handle it with care to prevent airborne dispersal.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.
-
Waste Collection : All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be collected in a clearly labeled, sealed, and chemical-resistant container.
-
Waste Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.
-
Disposal Route : The waste must be disposed of as hazardous chemical waste through your institution's EHS program.[9] Do not dispose of this compound down the drain or in regular trash.[10]
Quantitative Data Summary
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | - |
| LD50/LC50 | Not Available | - |
| Boiling Point | No data available | [11] |
| Molecular Weight | 173.61 g/mol | [11] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This guidance is intended to supplement, not replace, your institution's specific safety protocols and the professional judgment of trained laboratory personnel. Always consult with your EHS department for any questions or concerns regarding the handling of this or any other chemical.
References
- 1. bvl.bund.de [bvl.bund.de]
- 2. combi-blocks.com [combi-blocks.com]
- 3. echemi.com [echemi.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. cpchem.com [cpchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 10. chem.metu.edu.tr [chem.metu.edu.tr]
- 11. 13165-68-9|this compound|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
